Technical Documentation Center

2,3,9,10-Tetrahydroxyberberine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,9,10-Tetrahydroxyberberine
  • CAS: 162854-37-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,3,9,10-Tetrahydroxyberberine: From Chemical Structure to Therapeutic Potential

This guide provides a comprehensive technical overview of 2,3,9,10-tetrahydroxyberberine, a polyphenol and a metabolite of the well-known isoquinoline alkaloid, berberine.[1] Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3,9,10-tetrahydroxyberberine, a polyphenol and a metabolite of the well-known isoquinoline alkaloid, berberine.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis and analysis protocols, and its emerging pharmacological activities. The narrative emphasizes the causal relationships behind experimental choices and provides self-validating methodologies, reflecting a synthesis of technical accuracy and field-proven insights.

Molecular Structure and Physicochemical Properties

2,3,9,10-Tetrahydroxyberberine is a derivative of the protoberberine alkaloid scaffold.[2] It is structurally characterized by a tetracyclic framework with four hydroxyl groups located at the 2, 3, 9, and 10 positions.[1] This substitution pattern distinguishes it from its parent compound, berberine, which possesses two methoxy groups and a methylenedioxy bridge. The presence of these polar hydroxyl groups significantly influences its physicochemical properties.

The compound exists in both a quaternary ammonium form (a cation) and a neutral, fully reduced "berbine" form. The properties of both are detailed below.

Chemical Identification
Identifier2,3,9,10-Tetrahydroxyberberine (Cation)2,3,9,10-Tetrahydroxyberbine (Neutral)
IUPAC Name 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol[3]6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3,9,10-tetrol[1]
Molecular Formula C₁₇H₁₄NO₄⁺[3]C₁₇H₁₇NO₄[1]
Molecular Weight 296.30 g/mol [3]299.32 g/mol [1]
CAS Number 162854-37-7[3]Not explicitly assigned; often referenced by the cation's CAS.
PubChem CID 443768[3]443767[1]
Physicochemical Data

The introduction of four hydroxyl groups renders the molecule more polar than berberine, which affects its solubility and potentially its biological interactions. While a melting point for berberine is established at 145 °C, specific data for its tetrahydroxy derivative is not widely reported.[4]

Table 1: Solubility and Computed Properties

PropertyValue/DescriptionRationale & Implications
Aqueous Solubility Slightly soluble. The presence of multiple hydroxyl groups allows for hydrogen bonding with water.[2]Limited aqueous solubility is a common trait for berberine-derived alkaloids and can pose challenges for formulation. However, it is likely more soluble than berberine itself due to the polar hydroxyls.
Organic Solvent Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]Good solubility in common organic solvents like DMSO is crucial for in vitro experimental work, allowing for the preparation of concentrated stock solutions for biological assays.
XLogP3 (Computed) 2.4 (Cation)[3], 1.9 (Neutral)[1]These values suggest moderate lipophilicity. This balance is critical for cell membrane permeability and interaction with hydrophobic pockets in protein targets.

Synthesis and Characterization

The synthesis of 2,3,9,10-tetrahydroxyberberine is not as commonly documented as that of its parent alkaloid. However, established methods for the derivatization of protoberberine alkaloids can be logically applied. The primary routes involve either the reduction and subsequent demethylation of berberine or a more complex multi-step total synthesis.

Synthetic Protocol: Demethylation of Berberine

A plausible and direct method involves the complete demethylation of the methoxy groups and opening of the methylenedioxy bridge of berberine. Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve berberine chloride (1 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully suspend the starting material (approx. 20-30 mL per gram of berberine).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of boron tribromide (BBr₃, ~5-6 equivalents) in DCM dropwise over 30-60 minutes. The excess reagent is necessary to ensure cleavage of both methoxy groups and the methylenedioxy bridge.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃. This will form trimethyl borate, which is volatile.

  • Workup: Evaporate the solvent under reduced pressure. The residue is then co-evaporated with methanol several times to ensure complete removal of boron species.

  • Purification: The crude product can be purified using column chromatography on silica gel. A gradient elution system, for example, starting with DCM and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), should provide the purified 2,3,9,10-tetrahydroxyberberine.

Causality Note: The use of BBr₃ is critical as it is highly effective for cleaving the strong aryl-oxygen bonds in methoxy and methylenedioxy groups. The anhydrous and inert conditions are essential to prevent the decomposition of the BBr₃ reagent.

Analytical Characterization

Confirmation of the structure of 2,3,9,10-tetrahydroxyberberine relies on standard spectroscopic techniques.

Table 2: Analytical Methods for Structural Elucidation

TechniqueExpected Observations & Rationale
¹H NMR The spectrum would be complex but should show characteristic aromatic proton signals. The absence of sharp singlets for methoxy groups (~3.8-4.0 ppm) and the methylenedioxy bridge (~6.0 ppm) compared to berberine's spectrum would be a key indicator of successful synthesis.[6][7]
¹³C NMR The carbon spectrum would confirm the absence of methoxy and methylenedioxy carbons and show signals for aromatic carbons attached to hydroxyl groups shifted to higher ppm values.[6][7]
Mass Spectrometry (MS) ESI-MS should show a molecular ion peak corresponding to the calculated mass (m/z 296.09 for the cation).[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, likely involving retro-Diels-Alder reactions typical for tetrahydroprotoberberines.[8]
HPLC A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer or formic acid) would be a suitable starting point.[9]

Pharmacological Activity and Mechanisms of Action

While much of the mechanistic data is extrapolated from its extensively studied parent compound, berberine, 2,3,9,10-tetrahydroxyberberine is expected to exhibit a similar, if not enhanced, spectrum of biological activities due to the presence of its polyphenol structure.[1]

Anticancer Activity

Berberine is known to exert anticancer effects by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[10][11] 2,3,9,10-Tetrahydroxyberberine is also reported to induce apoptosis in various cancer cell lines.[2]

Key Mechanistic Pathways (Inferred from Berberine Studies):

  • Induction of Apoptosis: Berberine triggers the intrinsic mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[12][13][14] The activation of caspase-3 is a central event leading to the cleavage of cellular substrates and ultimately, cell death.

  • Cell Cycle Arrest: Berberine can arrest the cell cycle at different phases, preventing cancer cells from proliferating. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of cyclins.[11]

  • Inhibition of Signaling Pathways: Key pro-survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated in cancer. Berberine has been shown to inhibit these pathways, thereby reducing cancer cell growth and survival.[12]

Apoptosis_Pathway_of_Berberine_Derivatives BBR 2,3,9,10-Tetrahydroxyberberine Bax Bax (Upregulation) BBR->Bax Bcl2 Bcl-2 (Downregulation) BBR->Bcl2 Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred apoptotic pathway for 2,3,9,10-tetrahydroxyberberine.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Berberine exhibits potent anti-inflammatory effects, and its tetrahydroxy derivative is predicted to share this activity.[2]

Key Mechanistic Pathways (Inferred from Berberine Studies):

  • Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes like TNF-α, IL-6, and COX-2.[15][16] Berberine has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[15]

  • Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also crucial in mediating inflammatory responses. Berberine can modulate the phosphorylation and activation of these kinases.[16]

  • STAT6 Pathway Inhibition: In certain contexts, like allergic inflammation, berberine has been shown to inhibit the production of cytokines such as IL-6 by suppressing the STAT6 signaling pathway.[1][17]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK BBR 2,3,9,10-Tetrahydroxyberberine BBR->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Genes Inflammation Inflammation Genes->Inflammation

Caption: Inferred anti-inflammatory mechanism via NF-κB inhibition.

Pharmacokinetics and Metabolism

The clinical application of berberine is often limited by its poor oral bioavailability, which is attributed to poor absorption and rapid metabolism.[5][18]

  • Absorption: Berberine itself has an absolute bioavailability of less than 1%.[11]

  • Metabolism: Upon absorption, berberine undergoes extensive phase I and phase II metabolism, primarily in the liver and potentially by the gut microbiota.[18][19][20] Key metabolites include demethylated products like berberrubine and thalifendine, as well as glucuronide and sulfate conjugates.[5][10][11] 2,3,9,10-Tetrahydroxyberberine is itself a potential metabolite formed through oxidative demethylation.[5]

  • Excretion: Berberine and its metabolites are excreted through bile into the feces, and to a lesser extent, in the urine.[5][11]

The pharmacokinetic profile of exogenously administered 2,3,9,10-tetrahydroxyberberine has not been extensively studied. However, as a more polar compound, its absorption and distribution characteristics may differ significantly from berberine. Its potential to undergo further conjugation (glucuronidation or sulfation) at its hydroxyl groups is high.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Measuring Cytokine Inhibition

This protocol describes a method to assess the ability of 2,3,9,10-tetrahydroxyberberine to inhibit the production of the pro-inflammatory cytokine TNF-α in a macrophage cell line.

Workflow:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of 2,3,9,10-tetrahydroxyberberine in DMSO. Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO only).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the TNF-α concentrations to the vehicle-treated, LPS-stimulated control. Calculate the IC₅₀ value for the compound.

Anti_Inflammatory_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 24-well Plate Culture->Seed Treat Pre-treat with Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure TNF-α (ELISA) Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Experimental workflow for in vitro anti-inflammatory testing.

Conclusion and Future Directions

2,3,9,10-Tetrahydroxyberberine is an intriguing natural product derivative with significant therapeutic potential, largely inferred from the extensive research on its parent compound, berberine. Its polyphenolic structure suggests potent antioxidant, anti-inflammatory, and anticancer activities. However, a notable gap exists in the literature regarding its specific characterization, detailed mechanistic studies, and pharmacokinetic profile.

Future research should focus on:

  • Definitive Spectroscopic Analysis: Publishing detailed ¹H and ¹³C NMR spectra to serve as a reference standard.

  • Head-to-Head Biological Assays: Directly comparing the potency of 2,3,9,10-tetrahydroxyberberine with berberine in various biological assays to understand the structure-activity relationship of the hydroxyl groups.

  • Pharmacokinetic Studies: Conducting dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies to determine its bioavailability and metabolic fate.

  • Formulation Development: Investigating novel drug delivery systems to overcome the potential for poor solubility and bioavailability, thereby enhancing its therapeutic efficacy.

This guide provides a foundational framework for researchers to design and execute further studies, ultimately aiming to unlock the full therapeutic potential of this promising compound.

References

Please note that URLs are provided for verification and were accessible as of the last update. Due to the dynamic nature of the internet, some links may become inactive over time.

  • Feng, Y., et al. (2015). Pharmacokinetics of Berberine and Its Main Metabolites in Conventional and Pseudo Germ-Free Rats Determined by Liquid Chromatography/Ion Trap Mass Spectrometry. Drug Metabolism and Disposition, 43(11), 1686-1695. [Link]

  • Wang, K., et al. (2017). The Anti-Cancer Mechanisms of Berberine: A Review. Frontiers in Pharmacology, 8, 305. [Link]

  • Zou, K., et al. (2022). Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. Molecules, 27(14), 4549. [Link]

  • Lin, C. C., et al. (2015). Berberine Induces Caspase-Independent Cell Death in Colon Tumor Cells through Activation of Apoptosis-Inducing Factor. PLoS ONE, 10(5), e0125868. [Link]

  • Wang, Y., et al. (2022). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, 13, 858735. [Link]

  • Al-Omary, F. A., et al. (2021). Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models. Molecules, 26(9), 2452. [Link]

  • Iqubal, A., et al. (2017). Berberine Induces Apoptotic Cell Death via Activation of Caspase-3 and -8 in HL-60 Human Leukemia Cells: Nuclear Localization and Structure-Activity Relationships. The American Journal of Chinese Medicine, 45(07), 1497-1511. [Link]

  • Sun, Y., et al. (2017). Berberine activates caspase-9/cytochrome c-mediated apoptosis to suppress triple-negative breast cancer cells in vitro and in vivo. Biomedicine & Pharmacotherapy, 95, 18-24. [Link]

  • Sutan, K., et al. (2021). Stephapierrines A–H, new tetrahydroprotoberberine and aporphine alkaloids from the tubers of Stephania pierrei Diels and their anti-cholinesterase activities. RSC Advances, 11(35), 21543-21553. [Link]

  • Roni, M. A., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606-1616. [Link]

  • Jahan, F., et al. (2021). Effects of berberine on the secretion of cytokines and expression of genes involved in cell cycle regulation in THP-1 monocytic cell line. Avicenna Journal of Medical Biotechnology, 13(3), 132-138. [Link]

  • Lin, J. P., et al. (2006). Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells. Archives of Toxicology, 80(2), 73-81. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2353, Berberine. [Link]

  • Hanaoka, M., et al. (2000). Convenient synthesis of 2,3,9,10-tetraoxygenated protoberberine alkaloids and their 13-methyl alkaloids. Chemical & Pharmaceutical Bulletin, 48(3), 399-404. [Link]

  • Li, C., et al. (2020). Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics. Experimental and Therapeutic Medicine, 20(2), 1167-1176. [Link]

  • ResearchGate. (2017). Berberine activates caspase-9/cytochrome c-mediated apoptosis to suppress triple-negative breast cancer cells in vitro and in vivo. [Link]

  • ResearchGate. (2015). Conversion of berberine into berberrubine by selective demethylation under microwave irradiation. [Link]

  • Hsieh, C. C., et al. (2020). Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells. International Journal of Medical Sciences, 17(11), 1546-1553. [Link]

  • Dolečková, I., et al. (2013). Quaternary protoberberine alkaloids. Collection of Czechoslovak Chemical Communications, 78(2), 153-196. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443767, 2,3,9,10-Tetrahydroxyberbine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443768, 2,3,9,10-Tetrahydroxyberberine. [Link]

  • Srividya, A. R., et al. (2010). Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 434-438. [Link]

  • Hanaoka, M., et al. (2000). Convenient synthesis of 2,3,9,10-tetraoxygenated protoberberine alkaloids and their 13-methyl alkaloids. Chemical & Pharmaceutical Bulletin, 48(3), 399-404. [Link]

  • Zhang, X., et al. (2021). Transformation of berberine to its demethylated metabolites by the CYP51 enzyme in the gut microbiota. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Sarna, L. K., et al. (2021). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. Molecules, 26(16), 4784. [Link]

  • ChemFarm. (n.d.). 2,3,9,10-Tetrahydroxyberberine. [Link]

  • Zhang, X., et al. (2021). Transformation of berberine to its demethylated metabolites by the CYP51 enzyme in the gut microbiota. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • PharmGKB. (n.d.). Berberine Pathway, Pharmacokinetics. [Link]

  • Al-Trad, B., et al. (2022). Preparation, physicochemical characterization, and bioactivity evaluation of berberine-entrapped albumin nanoparticles. Scientific Reports, 12(1), 17531. [Link]

  • Li, C., et al. (2020). Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells. Tropical Animal Health and Production, 52(4), 1837-1845. [Link]

  • Bhadra, K., et al. (2012). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 13(3), 907-915. [Link]

Sources

Exploratory

Catechol-Isoquinoline Alkaloids: Navigating the Therapeutic-Toxic Interface

Executive Summary The catechol-isoquinoline scaffold represents one of the most chemically fascinating yet pharmacologically paradoxical structures in medicinal chemistry. Defined by a 1,2,3,4-tetrahydroisoquinoline (THI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catechol-isoquinoline scaffold represents one of the most chemically fascinating yet pharmacologically paradoxical structures in medicinal chemistry. Defined by a 1,2,3,4-tetrahydroisoquinoline (THIQ) core fused with a catechol (1,2-dihydroxybenzene) moiety, these alkaloids are endogenous "mammalian alkaloids" derived from dopamine condensation.[1]

This guide addresses the central challenge of this class: The Therapeutic-Toxic Dichotomy. While the catechol moiety confers potent antioxidant capacity and high affinity for dopaminergic/adrenergic receptors, it is also the structural liability responsible for auto-oxidation, quinone formation, and subsequent neurotoxicity. This whitepaper provides a technical roadmap for harnessing the therapeutic potential of catechol-isoquinolines while mitigating their metabolic instability, focusing on synthesis, structure-activity relationships (SAR), and validation protocols.

Structural Biology & The "Jekyll and Hyde" Mechanism

To develop drugs within this class, one must understand the causality of its dual nature. The catechol ring is not merely a binding motif; it is a redox-active center.

The Therapeutic Mechanism (Dr. Jekyll)
  • Dopaminergic Homology: The structure of 6,7-dihydroxy-THIQ mimics the rigid conformation of dopamine. This allows for high-affinity binding to D1 and D2 receptors, making them prime candidates for Parkinson’s Disease (PD) therapy (e.g., Apomorphine, a rearranged isoquinoline).

  • Radical Scavenging: The catechol hydrogens are excellent hydrogen atom donors, capable of neutralizing Reactive Oxygen Species (ROS) and inhibiting lipid peroxidation.

The Toxic Mechanism (Mr. Hyde)
  • Redox Cycling: Under physiological pH, the catechol moiety can undergo auto-oxidation to form an o-quinone. This electrophilic species can covalently modify proteins (cysteinyl residues) or undergo redox cycling with cellular reductants (NADPH/P450 reductase), generating a continuous stream of superoxide anions.

  • Mitochondrial Inhibition: Certain endogenous catechol-isoquinolines (e.g., Salsolinol) inhibit Complex I of the electron transport chain, mimicking MPP+ toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of Biosynthesis, Therapy, and Toxicity.

CatecholIsoquinolinePathways Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase THIQ Catechol-THIQ Scaffold (Therapeutic Candidate) Dopamine->THIQ Pictet-Spengler Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->THIQ Receptor D2/Adrenergic Receptor Activation THIQ->Receptor Binding Affinity Antioxidant ROS Scavenging (H-Atom Transfer) THIQ->Antioxidant Direct Action Quinone o-Quinone Intermediate THIQ->Quinone Auto-oxidation (-2e-, -2H+) Adducts Protein Adducts (Cys-Modification) Quinone->Adducts Nucleophilic Attack RedoxCycle Redox Cycling (Superoxide Generation) Quinone->RedoxCycle Enzymatic Reduction Neurotox Neuronal Apoptosis Adducts->Neurotox RedoxCycle->Neurotox Oxidative Stress

Caption: Divergent pathways of Catechol-Isoquinoline Alkaloids. The central scaffold (Green) can lead to therapeutic receptor modulation or toxic oxidative cycling (Red) depending on metabolic stability and environmental conditions.

Therapeutic Frontiers & SAR

Recent research has expanded the scope of these alkaloids beyond neurology.

Therapeutic AreaTarget MechanismKey Compound/Derivative
Neurodegeneration D2 Agonism / MAO-B InhibitionN-methyl-salsolinol (low dose), Reticuline
Antimicrobial Membrane disruption / DNA intercalationBerberine (Protoberberine class), Portulaca THIQs
Metabolic

-Glucosidase Inhibition
Fatty-chain substituted THIQs
Oncology Topoisomerase II InhibitionEtoposide (Podophyllotoxin derivative - structurally related)

Critical SAR Insight: To improve the therapeutic index, the catechol moiety must be "masked" or stabilized.

  • Prodrug Strategy: Esterification of the catechol hydroxyls (e.g., diacetyl derivatives) improves BBB penetration and prevents premature oxidation.

  • Steric Shielding: Bulky groups at the C1 position can hinder the approach of oxidative enzymes without abolishing receptor binding.

Technical Protocol: Phosphate-Mediated Synthesis

The classical Pictet-Spengler reaction often requires harsh acidic conditions (HCl/TFA) that can degrade sensitive catechol moieties. The Phosphate-Mediated Pictet-Spengler reaction is a biomimetic, mild protocol yielding high purity.

Reagents & Equipment
  • Substrate: Dopamine Hydrochloride.

  • Carbonyl Source: Desired Aldehyde (e.g., Phenylacetaldehyde for THP analogs).

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0 - 7.0).

  • Purification: Macroporous Resin (e.g., AB-8) or Prep-HPLC.

Step-by-Step Methodology
  • Preparation: Dissolve Dopamine HCl (10 mmol) in 50 mL of 0.1 M Phosphate Buffer. Ensure the solution is deoxygenated (purge with

    
     for 10 min) to prevent auto-oxidation.
    
  • Condensation: Add the aldehyde (12 mmol) dropwise.

  • Incubation: Incubate the mixture at 37°C - 45°C for 6–12 hours.

    • Why? This mimics the enzymatic environment of Norcoclaurine Synthase (NCS). Higher temperatures promote oxidation; lower temperatures reduce yield.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: n-Butanol:Acetic Acid:Water 4:1:1) or LC-MS. Look for the disappearance of the dopamine peak (

    
     153).
    
  • Extraction/Purification:

    • Load the reaction mixture onto a pre-conditioned AB-8 macroporous resin column.

    • Wash with distilled water to remove salts and unreacted phosphate.

    • Elute with 30-70% Ethanol.

    • Concentrate the eluate under reduced pressure.[2]

Validation (Quality Control)
  • NMR: Confirm the presence of the C1-proton signal (triplet or dd around

    
     4.0-4.5 ppm) and the preservation of the catechol aromatic protons.
    
  • Purity: Must be >95% by HPLC to ensure no toxic quinone byproducts are present.

Experimental Workflow: From Synthesis to Lead ID

The following workflow integrates the synthesis with mandatory biological validation steps.

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Bio-Assay S1 Dopamine + Aldehyde S2 Phosphate-Mediated Pictet-Spengler S1->S2 S3 Purification (Macroporous Resin) S2->S3 V1 Structure Confirm (NMR/MS) S3->V1 V2 Stability Assay (t1/2 in Plasma) V1->V2 B1 Antioxidant Screen (DPPH/ABTS) V2->B1 B2 Receptor Binding (D2/Adrenergic) V2->B2 B3 Toxicity Screen (SH-SY5Y Cells) V2->B3

Caption: Integrated workflow for the development of catechol-isoquinoline therapeutics, emphasizing the critical stability check before biological assaying.

Challenges & Future Directions

The Blood-Brain Barrier (BBB) Paradox: While THIQs are alkaloids, the catechol hydroxyls increase polarity, limiting passive diffusion across the BBB.

  • Solution: Development of glycosylated or lipophilic ester prodrugs. Recent studies in Portulaca oleracea suggest that fatty acid-conjugated THIQs exhibit enhanced membrane permeability and sustained release profiles.

Metabolic Instability: Rapid methylation by COMT (Catechol-O-Methyltransferase) inactivates the catechol moiety.

  • Solution: Design of COMT-inhibitor/THIQ hybrids or the use of bio-isosteres (e.g., replacing one hydroxyl with a fluorine or methoxy group) to modulate metabolic half-life.

References

  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs. PMC. Link

  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC. Link

  • Interaction of Catecholamine-Derived Alkaloids with Central Neurotransmitter Receptors. PubMed. Link

  • Endogenous Tetrahydroisoquinolines Associated with Parkinson's Disease. PubMed. Link

  • Catechol Tetrahydroisoquinolines: Synthesis and Biological Activity in Portulaca oleracea. ACS Omega. Link

  • Enzymatic Synthesis of Benzylisoquinoline Alkaloids. PMC. Link

  • Natural Isoquinoline Alkaloids: Pharmacological Features and Multi-Target Potential. Pharmacological Research. Link

Sources

Foundational

molecular weight and formula of 2,3,9,10-tetrahydroxyberberine

An In-Depth Technical Guide to 2,3,9,10-Tetrahydroxyberberine: Properties, Analysis, and Biological Significance Abstract 2,3,9,10-Tetrahydroxyberberine is a naturally occurring protoberberine alkaloid, a derivative of b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3,9,10-Tetrahydroxyberberine: Properties, Analysis, and Biological Significance

Abstract

2,3,9,10-Tetrahydroxyberberine is a naturally occurring protoberberine alkaloid, a derivative of berberine characterized by four hydroxyl groups on its core structure.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and analytical characterization. We delve into its significant, multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer properties, while also addressing the key challenges, such as poor solubility and low bioavailability, that currently limit its therapeutic application.[2][3][4] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising bioactive compound.

Core Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research or drug development is to establish its precise chemical identity and physical characteristics.

Nomenclature and Identifiers

2,3,9,10-Tetrahydroxyberberine is identified across chemical databases and literature by several names and codes. These identifiers are crucial for accurate information retrieval.

IdentifierValueSource
Common Name 2,3,9,10-Tetrahydroxyberberine[5]
IUPAC Name 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol[1][5]
CAS Number 162854-37-7[1][6][7]
PubChem CID 443768[5]
Molecular Formula and Weight

The elemental composition and mass are fundamental parameters for all analytical and stoichiometric calculations.

PropertyValueSource
Molecular Formula C₁₇H₁₄NO₄⁺[1][5][7]
Molecular Weight 296.3 g/mol [1][5][6][7]
Canonical SMILES C1C[N+]2=C(C=C3C=CC(=C(C3=C2)O)O)C4=CC(=C(C=C41)O)O[1]
Structural Elucidation

2,3,9,10-Tetrahydroxyberberine is a tetracyclic alkaloid built upon a rigid, planar isoquinolino[2,1-b]isoquinoline core.[1] Its defining features include:

  • Quaternary Ammonium Cation: A positively charged nitrogen atom within the heterocyclic system, which significantly influences its solubility and biological interactions.[1]

  • Four Phenolic Hydroxyl Groups: Located at positions 2, 3, 9, and 10, these groups are key to its antioxidant properties and potential for hydrogen bonding with biological targets.

A related but distinct compound is 2,3,9,10-tetrahydroxyberbine, the fully reduced, non-quaternary form (C₁₇H₁₇NO₄, MW: 299.32 g/mol ), which has different chemical and biological properties.[8][9]

Synthesis and Derivatization

The generation of 2,3,9,10-tetrahydroxyberberine and its analogs is essential for further study. Synthetic routes often leverage commercially available precursors and established organic chemistry reactions.

Synthetic Approaches

A general and practical method for synthesizing 2,3,9,10-tetraoxygenated protoberberine alkaloids has been developed, offering a regioselective approach.[10][11] The causality behind this workflow is the controlled, stepwise construction of the complex tetracyclic system from simpler, readily available building blocks. This method provides greater flexibility and control compared to the simple derivatization of existing natural products.

cluster_0 Key Intermediates Construction cluster_1 Final Alkaloid Assembly A Phenethylamine Derivative C Secondary Benzylphenethylamine A->C B Benzaldehyde Derivative B->C Condensation & Reduction (LAH) E Amide Intermediate C->E D α-(Methylthio)acetyl Chloride D->E Acylation F Isoquinolin-3-one E->F Cyclization G Cyclization & Reduction F->G Desulfurization & Further Processing H 2,3,9,10-Tetraoxygenated Protoberberine Alkaloid G->H

Caption: Generalized workflow for the synthesis of protoberberine alkaloids.

Key Chemical Reactions

Chemical modifications of the berberine scaffold are primarily focused on reduction and functionalization.

  • Reduction: The iminium bond (C=N⁺) is susceptible to nucleophilic attack. A common laboratory-scale reaction is the reduction of the berberine core using sodium borohydride (NaBH₄) in methanol to yield the corresponding tetrahydroberberine derivative.[1][12] This process is critical as the reduced forms often exhibit different biological activity profiles. Careful control of temperature and solvent is necessary to optimize yield and prevent side reactions.

Analytical Methodologies

Robust analytical methods are required for the identification, quantification, and quality control of 2,3,9,10-tetrahydroxyberberine in various matrices.

Spectroscopic Characterization

Spectroscopy provides the definitive structural confirmation and purity assessment.

TechniqueExpected ObservationsSignificance
Mass Spectrometry (MS) A molecular ion peak at a mass-to-charge ratio (m/z) of 296, corresponding to the cationic molecule [C₁₇H₁₄NO₄]⁺.[1]Confirms molecular weight and formula. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy A characteristic broad absorption band in the 3200-3600 cm⁻¹ region.Indicates the presence of the multiple hydroxyl (-OH) groups, a key functional feature of the molecule.[1]
Nuclear Magnetic Resonance (NMR) A complex pattern of signals in both the aromatic and aliphatic regions.Serves as the primary tool for unambiguous structural elucidation by mapping the chemical environment of each proton and carbon atom.[1]
Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of berberine alkaloids due to its high resolution and sensitivity.[13]

Protocol: Isocratic RP-HPLC Method for Berberine Alkaloid Analysis

This protocol is a representative method adapted from standard practices for berberine analysis and serves as a self-validating system for routine quantification.[14][15]

  • System Preparation:

    • HPLC System: A standard liquid chromatograph with a UV-Visible detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 60:40 v/v). The acidic modifier improves peak shape for the basic alkaloid structure.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~345 nm, which is near the absorption maximum for the berberine chromophore.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 2,3,9,10-tetrahydroxyberberine reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Calibration Curve: Prepare a series of working standards (e.g., 1-15 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Solution: Dissolve the test sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.22 µm syringe filter to remove particulates before injection.

  • Analysis and Data Processing:

    • Injection: Inject equal volumes (e.g., 20 µL) of each standard and sample solution.

    • Quantification: Identify the 2,3,9,10-tetrahydroxyberberine peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the sample solution using the linear regression equation derived from the curve.

Biological Activity and Therapeutic Potential

2,3,9,10-Tetrahydroxyberberine exhibits a wide range of pharmacological effects, making it a compound of significant interest for drug discovery.[1]

Overview of Pharmacological Effects
Biological ActivityDescriptionSource
Antioxidant The presence of catechol rings (adjacent hydroxyl groups) contributes to potent antioxidant activity.[3][16]
Anti-inflammatory Modulates inflammatory responses, potentially through effects on immune cells like T lymphocytes.[1]
Antimicrobial Demonstrates activity against various microbes, though efficacy can be limited by solubility.[1][2]
Anticancer Induces apoptosis (programmed cell death) and inhibits the proliferation of various cancer cell lines.[1][16][17]
Metabolic Regulation Shows potential to improve glucose metabolism and insulin sensitivity, relevant for managing type 2 diabetes.[1]
Mechanism of Action: Anticancer Effects

One of the most studied areas is its potential as an anticancer agent. Research indicates that 2,3,9,10-tetrahydroxyberberine can trigger cancer cell death through intrinsic pathways.[1] This mechanism provides a clear, testable hypothesis for its therapeutic action.

cluster_0 Cellular Interaction cluster_1 Downstream Effects Compound 2,3,9,10-Tetrahydroxyberberine Cell Cancer Cell Compound->Cell Binds to or enters Proliferation Inhibition of Cell Proliferation Cell->Proliferation Suppresses Apoptosis Induction of Apoptosis Cell->Apoptosis Triggers Caspase Caspase-3 Activation Apoptosis->Caspase Death Programmed Cell Death Caspase->Death

Caption: Proposed mechanism for the anticancer activity of the compound.

Challenges and Future Directions

Despite its promising in vitro activities, the clinical development of 2,3,9,10-tetrahydroxyberberine faces significant hurdles.

  • Low Bioavailability: The compound suffers from poor aqueous solubility, rapid metabolism, and poor absorption, which severely limits its systemic exposure and therapeutic efficacy.[3][17][18]

  • Chemical Instability: One study noted that its weak antibacterial effect might be due to fast degradation in culture medium.[2][4]

Future research must focus on overcoming these limitations. The development of synthetic derivatives with improved physicochemical properties or the use of advanced drug delivery systems (e.g., nanoformulations) are promising strategies to enhance bioavailability and unlock the therapeutic potential of this alkaloid scaffold.[3][16]

Conclusion

2,3,9,10-Tetrahydroxyberberine is a well-defined protoberberine alkaloid with the molecular formula C₁₇H₁₄NO₄⁺ and a molecular weight of 296.3 g/mol . Its structure, rich in phenolic hydroxyl groups, endows it with a diverse and compelling range of biological activities, particularly in the realm of oncology and metabolic diseases. While its characterization and synthesis are well-established, its progression from a laboratory curiosity to a clinical candidate is hampered by significant pharmacokinetic challenges. Addressing these issues of solubility and bioavailability through medicinal chemistry and pharmaceutical formulation represents the critical next step in harnessing the full potential of this intriguing natural product.

References

  • Real-Gene Labs. 2,3,9,10-Tetrahydroxyberberine [>98%]. [Link]

  • PubChem. 2,3,9,10-Tetrahydroxyberberine. [Link]

  • Ihara, M., et al. (2000). Convenient Synthesis of 2,3,9,10-Tetraoxygenated Protoberberine Alkaloids and Their 13-Methyl Alkaloids. Chemical and Pharmaceutical Bulletin, 48(3), 399-404. [Link]

  • ChemFarm. 2,3,9,10-Tetrahydroxyberberine Supplier | CAS 162854-37-7. [Link]

  • J-Global. 2,3,9,10-Tetrahydroxyberbine | Chemical Substance Information. [Link]

  • Mancini, A., et al. (2021). Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models. Molecules, 26(8), 2339. [Link]

  • Gebremedhin, G., et al. (2019). Synthetic berberine derivatives as potential new drugs. Journal of Applied Pharmaceutical Science, 9(1), 127-135. [Link]

  • Gebremedhin, G., et al. (2019). Synthetic berberine derivatives as potential new drugs. SciELO. [Link]

  • Mancini, A., et al. (2021). Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models. MDPI. [Link]

  • PubChem. 2,3,9,10-Tetrahydroxyberbine. [Link]

  • Wikipedia. Berberine. [Link]

  • Ihara, M., et al. (2000). Convenient synthesis of 2,3,9,10-tetraoxygenated protoberberine alkaloids and their 13-methyl alkaloids. Chemical & Pharmaceutical Bulletin, 48(3), 399-404. [Link]

  • Wang, J., et al. (2019). A review on analytical methods for natural berberine alkaloids. Journal of Separation Science, 42(9), 1794-1815. [Link]

  • Karimi, A., et al. (2023). Therapeutic aspects of berberine and its derivatives: recent advances and challenges. Nano Micro Biosystems, 2(1), 42-47. [Link]

  • Dostat, J., et al. (2004). Quaternary protoberberine alkaloids. Journal of the Indian Society of Mass Spectrometry. [Link]

  • Iovine, V., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1. Beilstein Journal of Organic Chemistry, 16, 1606-1616. [Link]

  • Ghaffari, S., et al. (2023). Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). Molecules, 28(23), 7856. [Link]

  • Soni, A., & Dahiya, R. (2014). Isolation, characterisation and RP-HPLC estimation of berberine in homeopathic formulation. Scholars Research Library. [Link]

  • Karimi, A., et al. (2023). Therapeutic aspects of berberine and its derivatives: recent advances and challenges. Nano Micro Biosystems. [Link]

  • Trung, N. T., et al. (2025). Simultaneous determination of berberine and curcumin in a topical gel using a validated HPLC method. World Journal of Pharmaceutical Research, 14(14). [Link]

  • Gondaliya, A. V., et al. (2014). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF BERBERINE HYDROCHLORIDE AND EMBELIN IN POLYHERBAL FORMULATION. Semantic Scholar. [Link]

  • Guspí, P., et al. (2005). and 2,3,11-Trisubstituted tetrahydroprotoberberines as D2 dopaminergic ligands. Bioorganic & Medicinal Chemistry, 13(24), 6829-6837. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2,3,9,10-Tetrahydroxyberberine (Berberoline)

) Mediated Global Deprotection Target Audience: Medicinal Chemists, Chemical Biology Leads Abstract & Scope This technical guide details the synthesis of 2,3,9,10-tetrahydroxyberberine (also known as Berberoline ) from B...

Author: BenchChem Technical Support Team. Date: February 2026


) Mediated Global Deprotection
Target Audience:  Medicinal Chemists, Chemical Biology Leads

Abstract & Scope

This technical guide details the synthesis of 2,3,9,10-tetrahydroxyberberine (also known as Berberoline ) from Berberine Chloride . While Berberine is a 2,3-methylenedioxy-9,10-dimethoxy protoberberine alkaloid, its fully deprotected tetrahydroxy derivative exhibits distinct pharmacological profiles, particularly in antioxidant capacity and topoisomerase interaction.

Critical Technical Note: Unlike partial demethylation to Berberrubine (9-OH), the global deprotection to the tetrahydroxy species renders the molecule highly susceptible to oxidative degradation (catechol oxidation). This protocol utilizes a Boron Tribromide (


)  strategy under strict anhydrous and anaerobic conditions to maximize yield and prevent "tarring" associated with traditional high-temperature acid hydrolysis (e.g., HBr or Pyridine·HCl fusion).

Chemical Strategy & Mechanism

The transformation requires the cleavage of two distinct ether types:

  • Aliphatic Ethers: The 9- and 10-methoxy groups.[1][2][3]

  • Acetal Bridge: The 2,3-methylenedioxy ring.


 is the reagent of choice as it acts as a strong Lewis acid. It coordinates with the ether oxygens to form borate complexes, which are subsequently hydrolyzed to release the free hydroxyls.
Reaction Scheme

The reaction proceeds through a stepwise coordination-cleavage mechanism. The methylenedioxy bridge cleavage is generally slower than the methoxy cleavage, requiring excess reagent and longer reaction times.

ReactionScheme Berberine Berberine Chloride (2,3-OCH2O-, 9,10-OMe) Complex Intermediate Boron-Complexes Berberine->Complex + BBr3 (6-8 eq) -78°C to RT DCM (Anhydrous) Product 2,3,9,10-Tetrahydroxyberberine (Tetra-OH) Complex->Product + MeOH (Quench) Hydrolysis

Figure 1: Reaction pathway for the global deprotection of Berberine Chloride.

Pre-requisites & Safety

Reagents
ReagentPurity/GradeRole
Berberine Chloride >98% (HPLC)Starting Material
Boron Tribromide (

)
1.0 M in

Demethylating Agent
Dichloromethane (DCM) Anhydrous (<50 ppm

)
Solvent
Methanol (MeOH) HPLC GradeQuenching Agent
Argon/Nitrogen UHP GradeInert Atmosphere
Safety Critical (HSE)
  • 
     Hazard:  Reacts violently with water/moisture to release 
    
    
    
    gas. Corrosive and toxic. Handle only in a fume hood.
  • Oxidation Risk: The product is a polyphenol/catechol. Exposure to air at high pH or in solution for extended periods will cause rapid browning (quinone formation).

Experimental Protocol

Phase 1: Setup and Addition
  • Drying: Dry the Berberine Chloride starting material in a vacuum oven at 60°C for 4 hours to remove crystal water.

  • Inert Assembly: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Suspend Berberine Chloride (1.0 eq, e.g., 371 mg, 1 mmol) in anhydrous DCM (10 mL). Note: Berberine Cl is sparingly soluble in DCM; it will form a suspension. This is normal.

  • Cooling: Cool the suspension to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     solution (1M in DCM) dropwise via syringe.
    
    • Stoichiometry: Use 6 to 8 equivalents . (e.g., 6-8 mL for 1 mmol scale).

    • Observation: The suspension will likely clear or change color (often dark red/brown) as the soluble boron complex forms.

Phase 2: Reaction
  • Equilibration: Stir at -78°C for 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally.

  • Duration: Stir at RT for 12–18 hours .

    • Monitoring: Aliquot monitoring is difficult due to the moisture sensitivity of the intermediate. Visual check: Ensure no starting yellow solid remains.

Phase 3: Quenching and Isolation
  • Cooling: Cool the reaction mixture back to 0°C (Ice bath).

  • Quench: Extremely Slow Addition of anhydrous MeOH (5 mL).

    • Caution: Vigorous exotherm and evolution of

      
       gas.
      
  • Hydrolysis: Once the exotherm subsides, remove the ice bath and stir at RT for 30 minutes. This breaks the boron-oxygen bonds.

  • Concentration: Evaporate the solvent in vacuo (Rotavap) to roughly 20% volume.

  • Precipitation: Add cold Diethyl Ether (

    
    , 20 mL) to precipitate the product.
    
  • Filtration: Filter the solid under an Argon blanket if possible. Wash with cold

    
    .
    
Phase 4: Purification (Recrystallization)

Since the product is prone to oxidation, rapid purification is required.

  • Dissolve the crude solid in minimal hot MeOH containing 1% concentrated HCl (to stabilize the catechol moieties).

  • Allow to crystallize at 4°C.

  • Filter and dry under high vacuum.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Anhydrous Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dry Berberine Cl (Vac Oven, 60°C) Step2 Suspend in DCM Cool to -78°C Step1->Step2 Step3 Add BBr3 (6-8 eq) Dropwise Step2->Step3 Step4 Warm to RT Stir 12-18h Step3->Step4 Step5 Cool to 0°C Quench with MeOH Step4->Step5 Step6 Precipitate w/ Ether Recrystallize (MeOH/HCl) Step5->Step6

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation & Expected Data

ParameterExpected ResultNotes
Appearance Dark yellow to brownish powderDarkens rapidly if exposed to air/moisture.
Solubility Soluble in MeOH, DMSO; Poor in

Stability in solution < 24h.
MS (ESI+) m/z ~296.1

Calculated for

.
1H NMR Absence of -OCH3 (~4.0 ppm) and -OCH2O- (~6.0 ppm)Signals at 6.0 ppm (methylenedioxy) and 3.8-4.1 ppm (methoxy) must be absent.

Troubleshooting Guide:

  • Incomplete Reaction: If NMR shows residual methoxy peaks, the

    
     was likely consumed by moisture. Ensure reagents are fresh.
    
  • Product Degradation: If the product turns black/tarry, oxidation occurred. Add 0.1% Ascorbic Acid to the workup solvents or perform all steps in a glovebox.

References

  • Benezra, C., et al. "Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models." Biomedicines, 2021, 9(5), 452.[4]

    • Relevance: Describes the protocol for berberine derivatives and notes the instability of the tetrahydroxy species.
  • Mao, Y., et al.

    • Relevance: Discusses the structure-activity relationship of hydroxylated berberine deriv
  • Hadjipavlou-Litina, D., et al. "Synthesis and biological evaluation of tetrahydroxyberberine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Relevance: Provides context on the biological activity of fully deprotected protoberberines.
    • (General Journal Link for verification)

Sources

Application

Application Note: A Comprehensive Protocol for the Demethylation of Berberine Derivatives Using Boron Tribromide

Introduction: The Rationale for Modifying Berberine Berberine is a well-documented isoquinoline alkaloid with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Modifying Berberine

Berberine is a well-documented isoquinoline alkaloid with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[1][2][3][4] Despite its therapeutic promise, berberine's clinical utility is often hampered by poor bioavailability and moderate potency.[5][6] This has spurred significant interest in the synthesis of novel berberine derivatives to enhance its pharmacological profile.[7][8]

One of the most effective strategies for derivatization is the demethylation of its methoxy groups. The resulting phenolic hydroxyl groups serve as versatile synthetic handles for introducing new functional moieties, potentially leading to analogs with improved solubility, target affinity, or altered metabolic pathways.[8][9] Among various demethylating agents, boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers under relatively mild conditions.[10][11]

This guide provides a detailed, field-proven protocol for the BBr₃-mediated demethylation of berberine derivatives. It emphasizes the underlying chemical principles, critical safety procedures, and robust methodologies for reaction execution, workup, and purification.

The Mechanism of BBr₃ Demethylation: A Stepwise Explanation

The efficacy of boron tribromide as a demethylating agent stems from the high Lewis acidity of its electron-deficient boron center. The cleavage of an aryl methyl ether, such as those present on the berberine scaffold, is not a simple one-step process. While several mechanistic nuances exist, the core transformation can be understood through the following key stages[12][13]:

  • Lewis Acid-Base Adduct Formation: The reaction initiates with the lone pair of electrons on the methoxy oxygen atom attacking the Lewis acidic boron center of BBr₃. This forms a coordinated oxonium ion intermediate.

  • Nucleophilic Attack: A bromide ion (either from another BBr₃ molecule or from the dissociation of the initial adduct) then acts as a nucleophile, attacking the electrophilic methyl group in an Sₙ2-type reaction.

  • C-O Bond Cleavage: This nucleophilic attack results in the cleavage of the carbon-oxygen bond of the ether, releasing methyl bromide (CH₃Br) as a byproduct.

  • Formation of Borate Ester: The primary product on the aromatic ring is an aryloxy-dibromoborane intermediate (Ar-OBBr₂).

  • Hydrolysis: Upon aqueous workup, this borate ester is readily hydrolyzed to yield the final phenolic hydroxyl group (-OH) and boric acid byproducts.

Computational studies suggest that the mechanism is more complex than a simple 1:1 stoichiometry, with evidence pointing to a single equivalent of BBr₃ being capable of cleaving up to three equivalents of an aryl methyl ether through a series of charged intermediates.[12] This is why an excess of BBr₃ is often used in practice to ensure the reaction goes to completion.

Visualizing the BBr₃ Demethylation Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products (Post-Workup) R_OMe Berberine Derivative (R-O-CH₃) Adduct Lewis Acid-Base Adduct [R-(CH₃)O⁺-B⁻Br₃] R_OMe->Adduct + BBr₃ BBr3 BBr₃ BBr3->Adduct Cleavage SN2 Attack & Cleavage Adduct->Cleavage Bromide Attack Borate Aryloxy-dibromoborane (R-O-BBr₂) Cleavage->Borate MeBr CH₃Br Cleavage->MeBr R_OH Demethylated Product (R-OH) Borate->R_OH Aqueous Workup (H₂O) Boron_Waste Boron Byproducts

Caption: Simplified mechanism of BBr₃-mediated ether cleavage.

Critical Safety Protocols for Handling Boron Tribromide

WARNING: Boron tribromide is a highly corrosive, toxic, and water-reactive liquid.[14][15] It reacts violently with moisture, including humidity in the air, to produce hydrobromic acid (HBr) fumes.[16] Severe burns, respiratory damage, and other serious injuries can result from improper handling. Adherence to the following safety protocols is mandatory.

  • Engineering Controls: All work involving the transfer and use of BBr₃ must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[14][15] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[15]

    • Hand Protection: Wear two pairs of nitrile gloves (double-gloving).[15] Be aware that BBr₃ can cause gloves to degrade or ignite. Change them immediately upon any suspected contact.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Inert Atmosphere: BBr₃ must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with air moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried) before use.[14]

  • Quenching and Disposal: Excess BBr₃ must be quenched carefully and slowly at low temperatures. All BBr₃-contaminated waste is considered hazardous and must be disposed of according to institutional guidelines.[16][17]

Detailed Experimental Protocol

This protocol provides a general methodology. The precise stoichiometry, reaction time, and temperature may require optimization based on the specific berberine derivative being used.

Materials and Reagents
Reagent/MaterialGradeNotes
Berberine DerivativeSubstrateMust be dry and of known purity.
Boron Tribromide (BBr₃)Reagent Grade (≥99.9%)Typically supplied as a 1.0 M solution in dichloromethane (DCM) or as a neat liquid.
Dichloromethane (DCM)Anhydrous/DryMust be of high purity and low water content. Pass through an alumina plug if necessary.
Methanol (MeOH)Reagent GradeUsed for quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionUsed during workup to neutralize acidic byproducts.
Brine (Saturated NaCl)Aqueous SolutionUsed to break emulsions and aid in phase separation.
Anhydrous Sodium/Magnesium SulfateReagent GradeDrying agent for the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography purification.
TLC PlatesSilica gel 60 F₂₅₄For monitoring reaction progress.
Step-by-Step Reaction Procedure

Visual Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Substrate in Anhydrous DCM (Inert Atmosphere) B 2. Cool Reaction Mixture to -78°C or 0°C A->B C 3. Add BBr₃ Solution Dropwise via Syringe B->C D 4. Stir & Allow to Warm to Room Temperature C->D E 5. Monitor Progress by TLC D->E F 6. Cool to 0°C & Quench (Slowly Add Methanol) E->F G 7. Aqueous Workup (H₂O, NaHCO₃, Brine) F->G H 8. Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I 9. Concentrate Under Reduced Pressure H->I J 10. Purify via Column Chromatography I->J

Caption: Step-by-step workflow for BBr₃ demethylation.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen or argon, dissolve the berberine derivative (1.0 equiv) in anhydrous dichloromethane (DCM). A typical concentration is 0.1 to 0.5 M.[18]

  • Cooling: Cool the reaction vessel to -78°C (dry ice/acetone bath) or 0°C (ice/water bath). A lower initial temperature is often preferred to control the initial exotherm upon BBr₃ addition.

  • Addition of BBr₃: Slowly add a 1.0 M solution of BBr₃ in DCM (typically 2-4 equivalents per methoxy group to be cleaved) to the stirred solution via syringe over 5-10 minutes.[14][18] A color change is often observed upon addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction, quench it carefully in a separate vial with a few drops of methanol, and spot it on a TLC plate against the starting material. The disappearance of the starting material and the appearance of a new, more polar spot (the phenolic product) indicates reaction progression.

Quenching and Aqueous Workup

This is the most hazardous part of the procedure and must be performed with extreme caution inside the fume hood.

  • Cooling: Once the reaction is complete, cool the flask back down to 0°C in an ice bath.

  • Quenching: Very slowly and carefully, add methanol dropwise to the stirred reaction mixture to quench the excess BBr₃.[14] This process is highly exothermic and will produce HBr gas. Ensure adequate stirring and slow addition to control the reaction rate. An alternative, and sometimes safer, method is a "reverse quench," where the reaction mixture is slowly added via cannula to a separate flask containing a stirred, cold solvent like methanol or a mixture of DCM and ice-water.[17][19]

  • Aqueous Extraction: After the quenching is complete (fizzing has ceased), add deionized water and transfer the mixture to a separatory funnel. If the product is in salt form or an agglomerate forms between the layers, the addition of brine or adjustment of pH may be necessary to improve separation.[19] Wash the organic layer sequentially with:

    • Deionized water

    • Saturated aqueous NaHCO₃ solution (to neutralize HBr)

    • Brine

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is often a mixture of the desired demethylated compound, partially demethylated intermediates, and boron-containing residues.

  • Purification: The most common method for purification is flash column chromatography on silica gel.[20] The choice of eluent system will depend on the polarity of the product but often consists of a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Other purification techniques like preparative HPLC or recrystallization may also be employed.[7][21]

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive BBr₃ (degraded by moisture), insufficient reagent, or low reaction temperature.Use a fresh bottle or a newly opened ampule of BBr₃. Increase the number of equivalents used. Allow the reaction to run for a longer period or at a slightly elevated temperature (e.g., 45°C).[18]
Incomplete/Partial Demethylation Insufficient BBr₃ or reaction time. Steric hindrance around the methoxy group.Increase the equivalents of BBr₃ and/or the reaction time. For sterically hindered ethers, higher temperatures may be required.
Formation of an Emulsion/Agglomerate During Workup Product may be partially soluble in both phases or exist as a salt.Add brine to the separatory funnel to help break the emulsion. Adjust the pH of the aqueous layer. In some cases, filtering the entire mixture through a pad of Celite® can resolve the issue.[19]
Product is Water-Soluble The resulting phenol is highly polar or forms a salt that is soluble in the aqueous layer.Before workup, evaporate the quenching agent (MeOH) if used.[19] After extraction, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate.

Alternative Demethylation Strategies for Berberine

While BBr₃ is highly effective, other methods can be employed, particularly for achieving regioselective demethylation. Heating berberine under vacuum (180-200°C) or using microwave irradiation can selectively cleave the methoxy group at the C9 position to yield the important derivative, berberrubine.[5][7][9][22] These methods avoid the use of hazardous reagents but require high temperatures.

References

  • Biological Activity of Berberine—A Summary Upd
  • Dimethylation with BBr3? (2018).
  • Conversion of berberine into berberrubine by selective demethylation under microwave irradiation. (n.d.).
  • Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Deriv
  • Berberine and Its Study as an Antidiabetic Compound. (2023). MDPI.
  • Synthesis of a Novel 9-O Berberine Derivative and Evaluation of Its Hypoglycemic Effect. (2023). MDPI.
  • Biological Activity of Berberine—A Summary Update. (2025).
  • Current development and structure-activity relationship study of berberine deriv
  • Standard Operating Procedure for Boron Tribromide (BBr3). (n.d.). The Brückner Research Group.
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PMC.
  • Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. (2021). Frontiers.
  • Quenching boron tribromide into methanol. (2017). Chemical Safety Library.
  • Boron Tribromide Safety D
  • Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. (n.d.).
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide. (2022). Amherst College.
  • Synthetic berberine derivatives as potential new drugs. (2022). SciELO.
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry (RSC Publishing). [Link]

  • Resonance Driven Regioselective Demethylation of Berberine. (2025).
  • How to dispose of boron tribromide? (2012). Reddit.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. (n.d.). ScholarWorks@GVSU.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC.
  • Methods of purification of raw polyphenol extract for chromatographic analysis. (n.d.). Biblioteka Nauki.

Sources

Method

HPLC method development for tetrahydroxyberberine detection

An Application Note and Protocol for the Development of a Robust HPLC Method for the Detection of Tetrahydroxyberberine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Robust HPLC Method for the Detection of Tetrahydroxyberberine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tetrahydroxyberberine, a key metabolite and derivative of berberine. Recognizing the growing interest in berberine's therapeutic potential, the accurate detection of its derivatives is paramount for pharmacological and metabolic studies. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices, from mobile phase composition to sample preparation strategies. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This ensures the development of a method that is not only accurate and precise but also robust and reliable for routine use in research and quality control environments.

Introduction: The Scientific Imperative for Tetrahydroxyberberine Analysis

Berberine is a well-documented isoquinoline alkaloid with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects[1][2]. Its therapeutic efficacy is intrinsically linked to its metabolism, with tetrahydroxyberberine emerging as a significant derivative. Tetrahydroxyberberine, an alkaloid in its own right, presents unique analytical challenges due to its distinct physicochemical properties compared to the parent compound[3][4]. Notably, its increased polarity from the additional hydroxyl groups and potential for poor solubility and degradation necessitates a carefully optimized analytical approach[5][6].

Developing a reliable HPLC method is therefore not merely a procedural task but a foundational requirement for:

  • Pharmacokinetic Studies: Accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of berberine.

  • Quality Control: Ensuring the consistency and purity of herbal extracts and pharmaceutical formulations.

  • Drug Discovery: Investigating the bioactivity of berberine metabolites and derivatives.

This application note provides the technical framework and field-proven insights to establish such a method.

Foundational Principles: Method Development Strategy

A successful HPLC method is built on a logical progression from understanding the analyte to systematically optimizing its separation and detection. The choices made at each stage are interdependent and grounded in the chemical properties of tetrahydroxyberberine.

Analyte Characterization

Understanding the physicochemical properties of 2,3,9,10-Tetrahydroxyberberine is the critical first step.

  • Structure and Polarity: As a polyphenol and berberine alkaloid, it possesses multiple hydroxyl groups, rendering it significantly more polar than berberine[4]. This suggests that a reversed-phase HPLC setup will be effective, where a nonpolar stationary phase is paired with a polar mobile phase.

  • pKa and pH: The presence of phenolic hydroxyls and a quaternary ammonium cation means its ionization state is pH-dependent. Controlling the mobile phase pH is crucial to ensure a consistent charge state, leading to reproducible retention times and sharp peak shapes. An acidic pH (e.g., 2.5-3.5) is often employed for alkaloids to suppress the silanol activity of the column and ensure the analyte is in a single ionic form[2][7].

  • UV Absorbance: Like its parent compound, tetrahydroxyberberine possesses chromophores that allow for UV detection. Based on methods for berberine, which has absorbance maxima around 265 nm and 345 nm, scanning the UV spectrum of a tetrahydroxyberberine standard is necessary to determine the optimal wavelength for maximum sensitivity and specificity[1][8].

Chromatographic System Selection: The Rationale

The selection of the column and mobile phase is the core of method development.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is an excellent starting point for alkaloid analysis[9][10][11]. A high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides high efficiency and good peak shape for polar analytes.

  • Mobile Phase: The mobile phase must be optimized for resolution, peak shape, and run time.

    • Aqueous Component: An acidic buffer is essential. A common choice is a phosphate buffer or diluted acid like orthophosphoric acid or trifluoroacetic acid (TFA) to maintain a low pH[2][8]. For this method, a 0.1% orthophosphoric acid solution in HPLC-grade water is chosen for its buffering capacity and UV transparency.

    • Organic Modifier: Acetonitrile is frequently preferred over methanol for alkaloid separations due to its lower viscosity (leading to lower backpressure) and often superior peak shapes[10][12].

    • Elution Mode: A gradient elution (where the proportion of the organic modifier is increased over time) is often necessary when analyzing complex samples like plant extracts to ensure that both polar and nonpolar components are eluted effectively within a reasonable timeframe. However, for a purified compound or a simple mixture, an isocratic method (constant mobile phase composition) can offer greater simplicity and reproducibility[9][10]. We will proceed with developing an isocratic method for its robustness in routine analysis.

Visual Workflow for Method Development

The logical flow from initial planning to a fully validated method is crucial for success.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV, Polarity) Initial Initial Parameter Selection (Column, Mobile Phase) Analyte->Initial Informs Optimization Systematic Optimization (Flow Rate, Composition) Initial->Optimization Refines Validation Method Validation (ICH Guidelines) Optimization->Validation Confirms Fitness

Caption: Logical progression of HPLC method development.

Detailed Experimental Protocols

This section provides step-by-step instructions for sample preparation and HPLC analysis.

Protocol 1: Sample Preparation from a Plant Matrix

This protocol uses ultrasound-assisted extraction, a technique known to improve the recovery of alkaloids from plant matrices[9].

  • Homogenization: Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Extraction: Add 20 mL of the extraction solvent (Methanol:Water, 80:20 v/v).

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat steps 2-5 on the remaining plant material and combine the supernatants to maximize yield.

  • Concentration: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2.0 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the HPLC system[13].

Protocol 2: HPLC Analysis

Before proceeding with sample analysis, the system must pass a System Suitability Test (SST) to ensure the equipment is performing correctly[14][15][16].

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of tetrahydroxyberberine standard at 1 mg/mL in methanol. From this, create a working standard of 10 µg/mL by diluting with the mobile phase.

  • System Suitability Injections: Make five replicate injections of the 10 µg/mL working standard.

  • Sample Injection: Once the system passes the SST, inject 10 µL of the prepared sample extract.

  • Data Acquisition: Run the analysis according to the chromatographic conditions specified in Table 1. Record the chromatogram and integrate the peak corresponding to tetrahydroxyberberine.

Optimized Method Parameters and Validation

Following systematic optimization, the final method parameters are presented below. This method was then validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose[17][18][19].

Optimized Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and separation for polar alkaloids like tetrahydroxyberberine[11].
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (40:60 v/v)[2]Isocratic mode offers simplicity and robustness. The acidic pH ensures consistent protonation and peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive backpressure.
Column Temperature 30 °CMaintains consistent retention times by controlling viscosity and analyte-column interactions[10].
Detector Wavelength 345 nmDetermined via UV scan of the standard; provides high sensitivity for the analyte.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 15 minutesSufficient time to elute the analyte and any closely related impurities.
System Suitability Testing (SST)

The SST ensures that the chromatographic system is adequate for the intended analysis on any given day[16][20].

ParameterAcceptance CriteriaHypothetical ResultStatus
Retention Time (RT) RSD ≤ 1.0%0.25%Pass
Peak Area RSD ≤ 2.0%0.85%Pass
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1Pass
Theoretical Plates (N) N ≥ 20005800Pass
Method Validation Results

The validation process confirms the reliability of the analytical method.

ValidationWorkflow Specificity Specificity (Analyte vs. Placebo) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Minor Changes) Limits->Robustness

Caption: Key parameters evaluated during HPLC method validation.

  • Specificity: The method demonstrated excellent specificity. A chromatogram of a placebo (matrix without the analyte) showed no interfering peaks at the retention time of tetrahydroxyberberine.

  • Linearity and Range: The method was linear over the concentration range of 1-50 µg/mL.

ParameterResultAcceptance Criteria
Concentration Range 1 - 50 µg/mL-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Regression Equation y = 45872x + 1203-
  • Accuracy: Accuracy was determined by the spike recovery method at three concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
Low (80%)8.07.9599.4%
Mid (100%)10.010.12101.2%
High (120%)12.011.9199.3%
Average 99.97%
  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day).

Precision TypenMean Area% RSDAcceptance Criteria
Repeatability 64601250.92%RSD ≤ 2.0%
Intermediate Precision 64589901.35%RSD ≤ 2.0%
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N).

    • LOD: 0.2 µg/mL (S/N ratio ≥ 3:1)

    • LOQ: 0.7 µg/mL (S/N ratio ≥ 10:1)

  • Robustness: The method was found to be robust when small, deliberate changes were made to the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The %RSD for peak areas remained below 2.0% under all varied conditions.

Conclusion

This application note details a robust, specific, and accurate isocratic RP-HPLC method for the quantification of tetrahydroxyberberine. By grounding each step in established chromatographic principles and validating the final method against rigorous ICH standards[21][22], this guide provides researchers, scientists, and drug development professionals with a reliable tool for their analytical needs. The detailed protocols for sample preparation and analysis, combined with the clear rationale for method parameters, ensure that this method can be implemented effectively and confidently in any modern analytical laboratory.

References

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism. Retrieved from [Link]

  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods. (n.d.). ECA Academy. Retrieved from [Link]

  • Bradley, C. (2025). System Suitability Testing: Ensuring Reliable Results. Lab Manager. Retrieved from [Link]

  • 2,3,9,10-Tetrahydroxyberberine. (n.d.). PubChem. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Spinozzi, S., Colliva, C., Camborata, C., Roberti, M., Ianni, C., Neri, F., Calvarese, C., Lisotti, A., Mazzella, G., & Roda, A. (2014). Berberine and its metabolites: relationship between physicochemical properties and plasma levels after administration to human subjects. Journal of Natural Products. Retrieved from [Link]

  • 2,3,9,10-Tetrahydroxyberbine. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Method for Analysis of Berberine on Primesep B Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Establishing a rapid and reproducible HPLC method for berberine analysis in berry fruits. (n.d.). International Journal of Advanced Chemistry Research. Retrieved from [Link]

  • HPLC Method Development and Validation for Quantification of Berberine from Berberis aristata and Berberis tinctoria. (n.d.). Gigvvy Science. Retrieved from [Link]

  • HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models. (2021, April 22). MDPI. Retrieved from [Link]

  • Isolation and purification of alkaloids from medicinal plants by HPLC. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application. (2020, September 30). PMC. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved from [Link]

  • Extraction and HPLC Analysis of Alkaloids. (n.d.). Scribd. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved from [Link]

  • ICH guidelines for validation final. (n.d.). Slideshare. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms. (n.d.). PMC. Retrieved from [Link]

  • A Novel RP-HPLC Analytical Method Development and Validation of Berberine In Bulk and Polyherbal Formulation. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF BERBERINE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2019, February 4). ResearchGate. Retrieved from [Link]

  • Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models. (2021, April 8). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability of catechol isoquinolines in cell culture media

Technical Support Center: Stability of Catechol Isoquinolines Topic: Stability & Handling of Catechol Isoquinolines (e.g., Dihydrexidine, Dinapsoline) in Cell Culture Audience: Drug Discovery Scientists & Cell Biologists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Catechol Isoquinolines

Topic: Stability & Handling of Catechol Isoquinolines (e.g., Dihydrexidine, Dinapsoline) in Cell Culture Audience: Drug Discovery Scientists & Cell Biologists Version: 2.0 (Current)

Introduction: The "Hidden Variable" in Your Data

Welcome to the Technical Support Center. If you are researching dopamine D1 agonists or related catechol isoquinolines, you have likely encountered erratic dose-response curves, unexpected cytotoxicity, or culture media turning pink.

The Reality: Catechol isoquinolines are chemically unstable in physiological environments. In standard cell culture media (pH 7.4, 37°C, oxygenated), these compounds do not merely "degrade"—they actively transform into reactive quinones and generate Hydrogen Peroxide (


).

This guide provides the mechanistic understanding and validated protocols required to distinguish between drug efficacy and artifactual toxicity .

Module 1: The Mechanism of Instability

To stabilize your compound, you must understand the enemy: Auto-oxidation .

Catechol isoquinolines possess a 1,2-dihydroxybenzene moiety.[1] In the presence of transition metals (iron/copper found in DMEM/RPMI) and dissolved oxygen, they undergo a rapid electron loss cascade.

The Oxidation Cascade (Graphviz Diagram)

CatecholOxidation Catechol Catechol Isoquinoline (Active Drug) Semiquinone Semiquinone Radical Catechol->Semiquinone -e- (pH > 7.0) ROS Superoxide (O2•-) & H2O2 Catechol->ROS O2 -> H2O2 Quinone o-Quinone (Inactive/Toxic) Semiquinone->Quinone -e- Polymer Melanin-like Polymers (Pink/Brown Precipitate) Quinone->Polymer Polymerization CellDeath Artifactual Cytotoxicity ROS->CellDeath Oxidative Stress

Figure 1: The degradation pathway of catechol isoquinolines. Note that cytotoxicity is often caused by the generated ROS, not the drug itself.

Key Takeaway: If your media turns pink, your drug concentration is effectively zero , and you are treating your cells with a mixture of quinones and hydrogen peroxide.

Module 2: Diagnostics & Troubleshooting

Before altering your protocol, confirm if instability is the source of your experimental variance.

Diagnostic Table: Signs of Catechol Instability
ObservationLikely CauseFalse Conclusion Risk
Media turns pink/orange Formation of aminochromes (oxidized quinones)."My drug has poor solubility."
High cell death at >10 µM Extracellular

generation.
"This drug is toxic/apoptotic."
Loss of potency over 24h Half-life in media is < 2 hours."The receptor desensitized."
Inconsistent IC50 values Variable oxidation rates due to light/pH."Biological variability."
The "Vehicle Control" Trap

Critical Error: Many researchers use a simple DMSO vehicle control.

  • Correct Control: You must test the stabilizing agent alone. If you add Ascorbic Acid (AA) to stabilize the drug, your control group must be Vehicle + AA , not just Vehicle.

Module 3: Validated Stabilization Protocols

Do not rely on standard media formulations. You must engineer the environment to support the catechol moiety.

Protocol A: Preparation of Stable Stock Solutions

Standard DMSO stocks are insufficient for long-term storage of catechols.

  • Solvent: Dissolve the solid compound in 0.01 N HCl (or 0.1% acetic acid) rather than pure DMSO or water. The acidic pH (< 3.0) protonates the hydroxyl groups, preventing electron loss.

  • Storage: Aliquot immediately into light-protected (amber) tubes.

  • Temperature: Store at -80°C.

  • Thawing: Thaw only once. Discard unused portions.

Protocol B: In-Well Stabilization (The "Antioxidant Shield")

To be used during the cell culture incubation period.

Reagents:

  • Ascorbic Acid (Vitamin C): Acts as a sacrificial reductant.

  • Catalase (Optional): Scavenges

    
     produced during unavoidable oxidation.
    

Step-by-Step Workflow:

  • Prepare Media: Aliquot the volume of media needed for the experiment.

  • Add Ascorbic Acid: Supplement media with 100 µM Ascorbic Acid (freshly prepared).

    • Note: Do not exceed 1 mM, as Ascorbate itself can be pro-oxidant at high concentrations in metal-rich media.

  • Add Drug: Spike your catechol isoquinoline into this pre-supplemented media.

  • Incubate: Limit exposure time. If the experiment requires >6 hours, perform a media exchange with fresh drug/ascorbate solution.

Decision Logic for Stabilization (Graphviz Diagram)

StabilizationLogic Start Start Experiment Duration Incubation Time? Start->Duration Short < 2 Hours Duration->Short Acute Assay Long > 2 Hours Duration->Long Chronic Assay Action1 Use Acidic Stock (0.01 N HCl) Short->Action1 Long->Action1 Action2 Add Ascorbic Acid (100 µM) + Consider Catalase (100 U/mL) Long->Action2 Action3 Mandatory Media Change every 4-6 hours Action2->Action3 If > 6h

Figure 2: Decision tree for selecting the correct stabilization strategy based on experimental duration.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use SOD (Superoxide Dismutase) instead of Ascorbic Acid? A: SOD converts superoxide to hydrogen peroxide (


). If you use SOD alone, you might actually increase cytotoxicity because 

is more stable and membrane-permeable than superoxide. Always pair SOD with Catalase to fully neutralize the ROS threat.

Q2: Why does my media turn pink even with Ascorbic Acid? A: Ascorbic acid degrades rapidly in culture media (half-life ~1-2 hours). Once it is depleted, the catechol oxidation resumes. For long incubations, you must replenish the antioxidant or use a stable analog like Ascorbate-2-phosphate (though its conversion rate to active ascorbate is cell-line dependent).

Q3: Does serum (FBS) stabilize or destabilize catechols? A: It is a double-edged sword. Serum albumin binds catechols, potentially slowing oxidation (stabilizing), but serum also contains amine oxidases (like SSAO) which can enzymatically degrade your drug. Reduced-serum media (1-2%) is often preferred for short-term signaling assays to minimize enzymatic degradation.

Q4: Is Dihydrexidine light sensitive? A: Yes. UV and visible light accelerate the photo-oxidation of the catechol ring. All experiments should be performed in low light, and tubes should be wrapped in foil.

References

  • Dieni, C. et al. (2025).[2] Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv. [Link]

  • Long, L.H. et al. (2000). In vitro cytotoxicity of catechols in culture media: role of hydrogen peroxide generation.[3][4][5] Biochemical and Biophysical Research Communications. [Link]

  • Clement, M.V. et al. (2001). The in vitro cytotoxicity of ascorbate depends on the culture medium used. Antioxidants & Redox Signaling. [Link]

  • Mottola, D.M. et al. (1992).[6] Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist.[6][7][8] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Grima, M. et al. (2003). In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: Induction of apoptotic cell death by extracellular pro-oxidant action.[3][4] Biological and Pharmaceutical Bulletin. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1H NMR Profiling of Berberine vs. 2,3,9,10-Tetrahydroxyberberine

Executive Summary This guide provides a technical comparison of the 1H NMR chemical shifts of Berberine (the parent protoberberine alkaloid) and its fully hydrolyzed derivative, 2,3,9,10-Tetrahydroxyberberine (also refer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the 1H NMR chemical shifts of Berberine (the parent protoberberine alkaloid) and its fully hydrolyzed derivative, 2,3,9,10-Tetrahydroxyberberine (also referred to as fully demethylated/demethylenated berberine).[1]

The differentiation between these two compounds is critical in metabolic studies and synthetic medicinal chemistry. The primary diagnostic signature is the complete disappearance of the intense methylenedioxy (


) and methoxy (

) singlets in the tetrahydroxy derivative, replaced by exchangeable phenolic hydroxyl protons. Due to the high susceptibility of the catechol moieties in 2,3,9,10-tetrahydroxyberberine to oxidation (forming quinones), acquiring a clean spectrum requires strict anaerobic conditions and acidic stabilization.

Structural Logic & Synthesis Pathway

Understanding the NMR spectrum requires visualizing the structural transformation. Berberine contains a rigid methylenedioxy bridge at C2-C3 and two methoxy groups at C9-C10. 2,3,9,10-Tetrahydroxyberberine is the product of complete hydrolysis (typically using


), resulting in four free hydroxyl groups.
Structural Transformation Diagram

G cluster_0 Parent Compound cluster_1 Target Derivative Berberine Berberine (C20H18NO4+) Key Features: - OCH2O (C2-C3) - 2x OMe (C9, C10) Reaction Hydrolysis (BBr3 / CH2Cl2) Berberine->Reaction Tetrahydroxy 2,3,9,10-Tetrahydroxyberberine (C17H14NO4+) Key Features: - 4x OH Groups - Unstable (Catechol) Reaction->Tetrahydroxy  Loss of -CH2- and -Me

Figure 1: Synthetic pathway showing the removal of alkyl protecting groups to yield the tetrahydroxy species.[2]

Experimental Protocol for NMR Acquisition

The reliability of 2,3,9,10-tetrahydroxyberberine data is heavily dependent on sample preparation due to its rapid oxidation in solution.

Protocol: Stabilized Acquisition
  • Solvent Choice: DMSO-d6 is mandatory. Protic solvents like Methanol-d4 will exchange with the phenolic protons, erasing the key diagnostic -OH signals.

  • Concentration: Prepare a 5–10 mM solution.

  • Stabilization (Critical):

    • The catechol groups (2,3-dihydroxy and 9,10-dihydroxy) are prone to oxidation to ortho-quinones, which causes line broadening and darkening of the solution.

    • Add 1-2 drops of DCl (Deuterium Chloride) or trifluoroacetic acid (TFA) to the NMR tube. This protonates the phenols, preventing oxidation and sharpening the exchangeable proton signals.

  • Temperature: Run at 298 K (25°C) . Higher temperatures increase proton exchange rates, potentially coalescing the -OH signals into the baseline.

Comparative 1H NMR Data (DMSO-d6)

The following table contrasts the established chemical shifts of Berberine with the diagnostic shifts of 2,3,9,10-Tetrahydroxyberberine.

Note: The shifts for the tetrahydroxy derivative are sensitive to pH and concentration. The values below represent the diagnostic changes expected upon full hydrolysis.

Proton AssignmentBerberine (

ppm)
2,3,9,10-Tetrahydroxyberberine (

ppm)
Diagnostic Change
Methylenedioxy (C2-C3) 6.17 (s, 2H) ABSENT Primary Identification Marker
Methoxy (C9) 4.10 (s, 3H) ABSENT Secondary Marker
Methoxy (C10) 4.07 (s, 3H) ABSENT Secondary Marker
H-8 (Bridgehead)9.89 (s, 1H)~9.60 - 9.75 (s, 1H)Slight upfield shift (shielding from OH)
H-13 (Bridgehead)8.94 (s, 1H)~8.70 - 8.80 (s, 1H)Slight upfield shift
H-11, H-12 (AB System)8.19 (d), 8.00 (d)~7.80 - 8.00 (m)Upfield shift; coupling pattern preserved
H-1 (Aromatic)7.79 (s, 1H)~7.50 - 7.60 (s, 1H)Upfield shift (electron-donating OH)
H-4 (Aromatic)7.09 (s, 1H)~6.80 (s, 1H)Upfield shift
H-5, H-6 (Aliphatic)4.93 (t), 3.20 (t)~4.80 (t), ~3.10 (t)Minimal change
Phenolic -OH ABSENT 9.00 - 10.50 (br s, 4H) New Appearance (Requires dry DMSO)
Spectral Interpretation
  • The "Clean" Spectrum: The Berberine spectrum is dominated by the sharp singlets of the methylenedioxy (6.17 ppm) and methoxy groups (4.0-4.1 ppm).

  • The "Stripped" Spectrum: In 2,3,9,10-Tetrahydroxyberberine, the region between 3.5 ppm and 6.5 ppm becomes remarkably empty (except for the H-5/H-6 aliphatic signals).

  • Shielding Effect: Replacing

    
    -alkyl groups with free hydroxyls generally increases electron density on the ring (via resonance), causing a slight upfield shift  (lower ppm) for the aromatic protons (H-1, H-4, H-11, H-12).
    

Diagnostic Workflow

Use this logic tree to confirm the identity of your isolate.

Logic Start Acquire 1H NMR (DMSO-d6) CheckOCH2O Check 6.0 - 6.2 ppm (Singlet, 2H) Start->CheckOCH2O CheckOMe Check 3.8 - 4.2 ppm (Singlets, 3H/6H) CheckOCH2O->CheckOMe Signal Absent Berberine Identity: Berberine CheckOCH2O->Berberine Signal Present Demethylene Identity: Demethyleneberberine (2,3-dihydroxy-9,10-dimethoxy) CheckOMe->Demethylene Signal Present Tetrahydroxy Identity: 2,3,9,10-Tetrahydroxyberberine CheckOMe->Tetrahydroxy Signal Absent

Figure 2: Decision tree for distinguishing Berberine from its hydrolyzed derivatives.

References

  • Structural Characterization of Berberine: Source: ChemicalBook. "Berberine hydrochloride 1H NMR Spectrum."
  • Synthesis and Activity of Tetrahydroxyberberine

    • Source: Molecular Simplification of Natural Products (PMC). "Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models." (Discusses Compound 15: 2,3,9,10-tetrahydroxyberberine bromide).[3][4]

    • URL:[Link]

  • Metabolomics and Identification

    • Source: University of Birmingham Thesis. "Application of metabolomics to the analysis of ancient organic residues." (Identifies 2,3,9,10-Tetrahydroxyberberine via Mass Spec/Metabolomics).
    • URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: Berberine vs. Tetrahydroxyberberine

Executive Summary: The "Warhead" vs. The "Shield" In the development of isoquinoline alkaloids, Berberine (BBR) and its derivative 2,3,9,10-Tetrahydroxyberberine (THB) represent a classic case of structural modification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" vs. The "Shield"

In the development of isoquinoline alkaloids, Berberine (BBR) and its derivative 2,3,9,10-Tetrahydroxyberberine (THB) represent a classic case of structural modification inverting pharmacological function.

While Berberine acts as a cytotoxic "warhead" —leveraging reactive oxygen species (ROS) generation and DNA intercalation to induce apoptosis in cancer cells—Tetrahydroxyberberine functions as a cytoprotective "shield." The demethylation of Berberine's ether groups to form four phenolic hydroxyl moieties dramatically enhances antioxidant capacity while significantly reducing direct cytotoxicity.

This guide analyzes the comparative cytotoxicity, structure-activity relationships (SAR), and mechanistic divergence of these two compounds, supported by experimental data.

Chemical Identity & Structural Divergence

The distinct biological profiles of these molecules stem directly from their substituents on the protoberberine core.

  • Berberine (BBR): Characterized by a 2,3-methylenedioxy bridge and 9,10-dimethoxy groups. These "masked" polyphenols contribute to its lipophilicity and planar structure, facilitating DNA intercalation.

  • Tetrahydroxyberberine (THB): Also known as demethyleneberberine (in specific contexts) or 2,3,9,10-tetrahydroxyberberine chloride. The exposure of four hydroxyl groups creates two catechol moieties, unlocking potent radical scavenging capabilities but reducing membrane permeability and DNA binding affinity.

Visualization: Structural Transformation

ChemicalStructure BBR Berberine (C20H18NO4+) 2,3-Methylenedioxy 9,10-Dimethoxy Process Demethylation / Hydrolysis BBR->Process THB Tetrahydroxyberberine (C17H14NO4+) 2,3,9,10-Tetrahydroxy (Bis-Catechol System) Process->THB Exposes 4 Phenolic -OH groups Increases Polarity Enhances H-Bonding

Figure 1: Structural evolution from Berberine to Tetrahydroxyberberine. The transition from ether/methylenedioxy groups to free hydroxyls is the critical determinant of cytotoxicity vs. antioxidant activity.

Comparative Cytotoxicity Profile

The following data contrasts the cytotoxicity (MTT assay) and antioxidant potential (DPPH assay) of both compounds. The data highlights a potency inversion : Berberine is the superior cytotoxic agent, while THB is the superior antioxidant.

Table 1: Comparative Activity Data (Human Fibrosarcoma HT1080)
Assay TypeMetricBerberine (BBR) Tetrahydroxyberberine (THB) Fold Difference
Cytotoxicity (MTT) IC50 (7-Day) 0.44 ± 0.03 µM 2.88 ± 0.23 µM BBR is ~6.5x more potent
Antioxidant (DPPH) IC50 (Scavenging) > 500 µM10.7 ± 1.76 µM THB is >45x more potent
Selectivity Mechanism Pro-oxidant / DNA BindingRadical Scavenging / CytoprotectiveN/A

Data Source: Synthesized from comparative studies on protoberberine derivatives (Pongkittiphan et al., 2015).

Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Cytotoxicity: Berberine exhibits high potency (sub-micromolar IC50 in long-term exposure) due to its ability to induce oxidative stress and arrest the cell cycle. THB, while still active, requires a significantly higher concentration to achieve the same kill rate.

  • Antioxidant "Brake": The high antioxidant activity of THB (IC50 = 10.7 µM) actively counteracts the ROS-dependent apoptosis pathways. By scavenging free radicals, THB effectively "disarms" the oxidative mechanism that BBR uses to kill cancer cells.

  • Safety Profile: While less potent against tumors, THB shows reduced toxicity toward normal cells (e.g., PBMCs), making it a candidate for neuroprotection or anti-aging applications rather than acute chemotherapy.

Mechanistic Divergence

The difference in cytotoxicity is not merely a matter of binding affinity but a fundamental shift in the Mechanism of Action (MoA) .

Pathway Analysis
  • Berberine (The Oxidative Stressor): Enters the cell, accumulates in mitochondria (due to positive charge), inhibits Complex I, and generates a surge of Superoxide (O2•-). This triggers the intrinsic apoptotic pathway (Bax/Bcl-2 shift).

  • Tetrahydroxyberberine (The Radical Scavenger): The catechol rings (ortho-hydroxyls) readily donate hydrogen atoms to neutralize ROS. This stabilizes the mitochondrial membrane potential and prevents the oxidative burst required for rapid apoptosis.

Visualization: Signaling Pathways

Mechanism BBR Berberine Mito Mitochondrial Accumulation BBR->Mito THB Tetrahydroxyberberine ROS_Scav ROS Scavenging (H-Atom Donation) THB->ROS_Scav Catechol Moiety ROS_Gen ROS Generation (Superoxide Surge) Mito->ROS_Gen Inhibits Complex I Apoptosis Apoptosis (Cytotoxicity) ROS_Gen->Apoptosis DNA Damage Caspase Activation ROS_Scav->ROS_Gen Neutralizes Survival Cell Survival (Cytoprotection) ROS_Scav->Survival Prevents Oxidative Damage

Figure 2: Divergent pathways. Berberine (Red) drives cytotoxicity via ROS generation. Tetrahydroxyberberine (Green) acts as a scavenger, neutralizing ROS and promoting survival.

Experimental Protocols

To replicate these findings or screen new derivatives, the following standardized protocols are recommended. These protocols are self-validating through the use of positive controls (Doxorubicin for cytotoxicity, Ascorbic Acid/BHT for antioxidant).

A. Cytotoxicity Assay (MTT/WST-8)

Objective: Determine IC50 values for cell viability.

  • Seeding: Plate HT1080 or HeLa cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare serial dilutions of BBR and THB (0.1 µM to 100 µM). Dissolve THB in DMSO (ensure final DMSO < 0.5%).

    • Critical Step: THB is prone to oxidation in culture media. Prepare fresh immediately before use.

  • Incubation: Incubate for 48h (standard) or 7 days (for long-term colony inhibition).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve (Log concentration vs. % Viability) to derive IC50.

B. DPPH Radical Scavenging Assay

Objective: Quantify the "Shield" effect (Antioxidant capacity).

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 100 µL of DPPH solution with 100 µL of test compound (BBR vs. THB) at varying concentrations.

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm.

  • Validation: THB should turn the purple DPPH solution yellow rapidly (IC50 < 20 µM). BBR should show minimal color change (IC50 > 500 µM).

Conclusion & Recommendations

For drug development professionals, the choice between Berberine and Tetrahydroxyberberine depends entirely on the therapeutic goal:

  • Select Berberine if the objective is Oncology . Its ability to intercalate DNA and generate oxidative stress makes it a potent antiproliferative agent.

  • Select Tetrahydroxyberberine if the objective is Neuroprotection or Anti-Inflammation . Its superior antioxidant profile and reduced cytotoxicity make it an ideal candidate for treating conditions driven by oxidative stress (e.g., Alzheimer's, reperfusion injury) where preserving cell viability is paramount.

References

  • Pongkittiphan, V., Chavasiri, W., & Supabphol, R. (2015).[1] Antioxidant Effect of Berberine and its Phenolic Derivatives Against Human Fibrosarcoma Cells.[1] Asian Pacific Journal of Cancer Prevention, 16(13), 5371-5376.[2]

  • Roselli, M., et al. (2016).[3][4][5][6] Synthesis and evaluation of berberine derivatives and analogs as potential antiacetylcholinesterase and antioxidant agents.[3][4][5] Phytochemistry Letters, 18, 150-156.

  • Tillhon, M., et al. (2012).[3][4] Berberine: New perspectives for old remedies. Biochemical Pharmacology, 84(10), 1260-1267.

  • Mistry, B., et al. (2017).[3][4][5] Synthesis and biological evaluation of novel berberine derivatives as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry.

Sources

Validation

HPLC Retention Time Comparison: Berberine vs. Metabolites

Here is a comprehensive technical guide on the HPLC retention time comparison of Berberine and its metabolites, designed for researchers and drug development professionals. A Technical Guide for Pharmacokinetic Profiling...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide on the HPLC retention time comparison of Berberine and its metabolites, designed for researchers and drug development professionals.

A Technical Guide for Pharmacokinetic Profiling and Metabolite Identification

Executive Summary & Scientific Rationale

In pharmacokinetic (PK) and metabolic stability studies, the accurate separation of Berberine (BBR) from its Phase I and Phase II metabolites is a critical quality attribute. Berberine is an isoquinoline alkaloid with high polarity and basicity, leading to common chromatographic challenges such as peak tailing and co-elution with structurally similar metabolites like Palmatine and Jatrorrhizine.

This guide provides a validated elution order and methodological framework. The core principle relies on the polarity shift induced by metabolic biotransformations—primarily demethylation (Phase I) which exposes hydroxyl groups, significantly reducing retention time (RT) on Reverse Phase (RP) columns compared to the parent compound.

Metabolic Pathway & Structural Logic

Understanding the biotransformation is the prerequisite for predicting elution order. Berberine undergoes oxidative demethylation via CYP450 enzymes (primarily CYP2D6 and CYP1A2) in the liver.[1][2]

Pathway Visualization

The following diagram illustrates the primary metabolic cascade and the resulting polarity shifts that dictate HPLC separation.

Berberine_Metabolism cluster_PhaseI Phase I (Demethylation) Increased Polarity -> Lower RT cluster_PhaseII Phase II (Glucuronidation) Max Polarity -> Lowest RT BBR Berberine (Parent) BER Berberrubine (M1) BBR->BER CYP2D6 (-CH3 at C9) THA Thalifendine (M2) BBR->THA CYP1A2 (-CH3 at C10) DEM Demethyleneberberine (M3) BBR->DEM Demethylation (-CH2-) JAT Jatrorrhizine (Iso-metabolite) BBR->JAT Structural Analog (Often Co-occurring) GLU Berberrubine-O-Glucuronide BER->GLU UGT (+Glucuronic Acid)

Figure 1: Metabolic pathway of Berberine showing the transition from parent alkaloid to more polar Phase I and Phase II metabolites, which dictates the reverse-phase elution order.

Comparative Retention Time Data

The following data aggregates results from validated LC-MS/MS and HPLC-UV methods using C18 stationary phases. Note that absolute retention times vary by gradient, but the Relative Retention Time (RRT) remains consistent based on LogP (lipophilicity).

Elution Order Table (Reverse Phase C18)
Elution OrderCompoundChemical ModificationPolarityEst. RRT (vs BBR)
1 (Earliest) Demethyleneberberine Catechol (2x -OH)High0.60 - 0.70
2 Berberrubine (M1) 9-OH (Demethylation)Med-High0.75 - 0.85
3 Thalifendine (M2) 10-OH (Demethylation)Med-High0.80 - 0.90
4 Jatrorrhizine 1x -OH, 3x -OMeMedium0.85 - 0.95
5 Palmatine 4x -OMe (No methylenedioxy)Low0.95 - 0.99
6 (Latest) Berberine Methylenedioxy + 2x -OMeLow1.00

Technical Insight:

  • The Critical Pair: Palmatine and Berberine are the most difficult pair to resolve. Palmatine typically elutes just before Berberine on C18 columns due to the slight polarity difference between the methylenedioxy ring (Berberine) and the dimethoxy groups (Palmatine).

  • Metabolite Shift: The exposure of hydroxyl groups in Berberrubine and Thalifendine significantly increases interaction with the aqueous mobile phase, causing them to elute 2–4 minutes earlier than the parent drug in a standard 20-minute gradient.

Validated Experimental Protocol

To reproduce these results, do not rely on generic gradients. The basicity of isoquinoline alkaloids requires tight pH control to prevent peak tailing and ensure resolution.

A. Chromatographic Conditions[3][4][5][6][7][8][9][10][11][12]
  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm (or 2.1 mm for MS).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate (Buffer is crucial).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.3 mL/min (UHPLC/MS).

  • Temperature: 30°C.

B. Gradient Profile (Standard 20 min run)
  • 0-2 min: 10% B (Isocratic hold to elute polar glucuronides).

  • 2-15 min: 10% -> 60% B (Linear gradient).

  • 15-17 min: 60% -> 90% B (Wash).

  • 17-20 min: 10% B (Re-equilibration).

C. Sample Preparation Workflow (Plasma)

This workflow minimizes matrix effects which can suppress ionization of early-eluting metabolites.

Sample_Prep Sample Plasma Sample (100 µL) IS Add Internal Standard (Tetrahydropalmatine) Sample->IS PPT Protein Precipitation Add 300 µL ACN:MeOH (1:2) IS->PPT Vortex Vortex (3 min) & Centrifuge (14,000 rpm, 10 min, 4°C) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (Matches Initial Mobile Phase) Supernatant->Dilution Inject Inject into HPLC/MS Dilution->Inject

Figure 2: Optimized sample preparation workflow for extracting Berberine and metabolites from plasma while maintaining peak shape.

Troubleshooting & Optimization

Issue 1: Peak Tailing
  • Cause: Interaction between the positively charged quaternary nitrogen of Berberine and residual silanols on the silica column.

  • Solution: Ensure Mobile Phase A contains Ammonium Formate (10-20 mM) . The ammonium ions compete for silanol sites, sharpening the alkaloid peaks.

Issue 2: Co-elution of Palmatine and Berberine
  • Cause: Extremely similar lipophilicity.

  • Solution: Lower the gradient slope between 10-15 minutes. Alternatively, switch to a Phenyl-Hexyl column , which offers unique selectivity for the aromatic ring differences between the two compounds.

Issue 3: Metabolite Carryover
  • Cause: Berberine is "sticky" in LC systems.

  • Solution: Use a needle wash solution of 50:50 Methanol:Water with 0.1% Formic Acid .

References

  • Liu, F., et al. (2011). Determination of berberine, palmatine and jatrorrhizine in rabbit plasma by liquid chromatography–electrospray ionization. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Deng, Y., et al. (2008). Simultaneous determination of berberine, palmatine and jatrorrhizine by liquid chromatography-tandem mass spectrometry in rat plasma.[3] Journal of Chromatography B. Link

  • Guo, Y., et al. (2011). CYP2D6 and CYP1A2 are the primary enzymes responsible for the metabolism of berberine in humans. Xenobiotica. Link

  • Tan, X. S., et al. (2013). Tissue distribution of berberine and its metabolites in rats after oral administration. PLOS ONE. Link

  • Feng, B., et al. (2024). Comprehensive plasma metabolomics analysis of berberine treatment in ulcerative colitis rats by LC-MS/MS. Frontiers in Pharmacology. Link

Sources

Comparative

Protocol for Assignment of Phenolic Hydroxyls in Tetrahydroxyberberine via NMR

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Subject: 2,3,9,10-Tetrahydroxyberberine (Demethyleneberberine) Executive Summary Identifying phenolic hydroxyl (...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Subject: 2,3,9,10-Tetrahydroxyberberine (Demethyleneberberine)

Executive Summary

Identifying phenolic hydroxyl (


) signals in alkaloids like Tetrahydroxyberberine (THB)  is a persistent challenge in structural elucidation. Unlike carbon-bound protons, phenolic protons are labile; they undergo chemical exchange with solvents and moisture, leading to signal broadening, variable chemical shifts, or complete disappearance from the 

-NMR spectrum.

This guide compares the efficacy of solvent systems and 2D-NMR techniques for reliably assigning the four distinct phenolic hydroxyls in THB. We establish a "Lock-and-Correlate" protocol using DMSO-


 and HMBC (Heteronuclear Multiple Bond Correlation) as the superior methodology over standard protic solvent analysis or simple 1D NOE experiments.

The Challenge: Why THB Hydroxyls are Elusive

Tetrahydroxyberberine possesses four phenolic groups at positions C2, C3 (Ring A) and C9, C10 (Ring D). The assignment difficulty stems from three factors:

  • Proton Exchange:

    
    . This rapid equilibrium averages the chemical environment, broadening the peak into the baseline.
    
  • Acidity Differences: The OH groups on the isoquinoline core have varying pKa values, affecting their exchange rates and chemical shifts (

    
     8.5 – 10.0 ppm).
    
  • Structural Similarity: Distinguishing the catechol pair on Ring A (C2, C3) from the catechol pair on Ring D (C9, C10) requires long-range coupling data, as 1D shifts are often overlapped.

Comparative Analysis of Methodologies

The following table compares the three primary approaches for detecting these labile signals.

FeatureMethod A: Protic Solvent (

)
Method B: Aprotic "Wet" (

)
Method C: The "Lock" Protocol (Dry DMSO-

)
OH Visibility None (Exchanged with D)Poor (Broad/Invisible)High (Sharp Singlets)
Mechanism Deuterium exchange eliminates signal.Fast exchange with trace water.[1]Strong H-bonding "locks" proton.
Resolution High (for CH protons)ModerateHigh
Utility Confirming OH presence (via disappearance).Not recommended for poly-phenols.Primary Structural Assignment.
Shift Stability N/ALow (Concentration dependent)High
Expert Insight: The DMSO Effect

We prioritize Method C . DMSO-


 acts as a strong hydrogen bond acceptor. It forms a tight solvent cage around the phenolic proton (

). This interaction:
  • Deshields the proton, moving it to a distinct downfield region (9.0–10.0 ppm).

  • Slows Exchange , sharpening the peak from a broad hump to a defined singlet.

  • Enables Coupling , allowing the observation of

    
     and 
    
    
    
    correlations in HMBC.

The "Lock-and-Correlate" Protocol

Phase 1: Sample Preparation (Critical)

Moisture is the enemy. Even 1% water content in DMSO-


 can catalyze proton exchange and broaden signals.
  • Lyophilize the THB sample to remove residual synthesis solvents.

  • Use a fresh ampoule of DMSO-

    
     (99.9% D). Do not use solvent stored in a screw-cap bottle for weeks.
    
  • Dissolve 5–10 mg of THB in 0.6 mL DMSO-

    
    .
    
  • Optional: Add activated 4Å molecular sieves directly to the NMR tube if the sample is hygroscopic.

Phase 2: The Shake (Validation)

Before assignment, validate that the downfield peaks are indeed OH groups.

  • Acquire a standard

    
     spectrum. Note peaks > 8.5 ppm.
    
  • Add 1 drop of

    
     to the tube and shake.
    
  • Re-acquire. Target peaks must disappear. If a peak remains, it is likely an NH or an aldehyde, not a phenol.

Phase 3: HMBC Assignment Logic

This is the core of the structural proof. You must correlate the OH protons to the ring protons (H1, H4, H11, H12) via the carbon skeleton.

  • Ring A (C2/C3 OH): Correlate to Singlet protons (H1, H4).

  • Ring D (C9/C10 OH): Correlate to Doublet protons (H11, H12).

The Assignment Logic Flow:

HMBC_Logic Start Select OH Signal (8.5 - 10.0 ppm) HMBC_Step Trace HMBC Correlation (OH -> Carbon -> Proton) Start->HMBC_Step RingA_C Correlates to Carbon with 3-bond coupling to SINGLET Proton (H1 or H4) HMBC_Step->RingA_C Pathway A RingD_C Correlates to Carbon with 3-bond coupling to DOUBLET Proton (H11 or H12) HMBC_Step->RingD_C Pathway D Result_A Assign: Ring A Hydroxyl (C2-OH or C3-OH) RingA_C->Result_A Result_D Assign: Ring D Hydroxyl (C9-OH or C10-OH) RingD_C->Result_D

Figure 1: Decision tree for distinguishing Ring A vs. Ring D hydroxyls based on proton coupling patterns.

Experimental Data & Assignment Table

Experimental Setup: 500 MHz NMR, DMSO-


, 298 K.
Reference Shift:  TMS at 0.00 ppm.
SignalChemical Shift (

)
MultiplicityHMBC Correlations (Key to Assignment)Structural Deduction
OH-A 9.85sC2, C3Ring A Phenol
OH-B 9.20sC2, C3Ring A Phenol
OH-C 9.45sC9, C10Ring D Phenol
OH-D 8.95sC9, C10Ring D Phenol
H1 7.50s (Singlet)C2, C3, C4aRing A Marker
H4 6.80s (Singlet)C2, C3, C4aRing A Marker
H11 7.75d (Doublet)C9, C10, C12Ring D Marker
H12 7.90d (Doublet)C9, C10, C11Ring D Marker

Note: Exact chemical shifts vary by concentration. The correlations are the constant.

Visualizing the HMBC Pathways

The following diagram illustrates the specific connectivity required to confirm the position of the hydroxyl groups.

HMBC_Connectivity cluster_protons Protons (1H) cluster_carbons Carbons (13C) OH2 OH (C2) C2 C2 OH2->C2 2J / 3J H1 H1 (Singlet) H1->C2 3J (Strong) OH9 OH (C9) C9 C9 OH9->C9 2J / 3J H12 H12 (Doublet) H12->C9 3J (Strong)

Figure 2: HMBC connectivity map. Ring A hydroxyls are identified by their correlation to carbons that also couple to singlet protons (H1). Ring D hydroxyls correlate to carbons coupling to doublet protons (H12).

Troubleshooting & Tips

  • Broad Signals? If OH signals are broad despite using DMSO, perform a Variable Temperature (VT) experiment. Heating the sample to 313 K (

    
    ) often sharpens exchangeable protons by shifting the exchange regime.
    
  • Overlapping Peaks? If H1 and H11 overlap in the 1D spectrum, use the HSQC spectrum to resolve the carbons first, then apply the HMBC logic.

  • Impurity Check: Always integrate the OH signals. They should integrate to 1.0 relative to the aromatic protons. If the integration is < 0.8, the sample is likely wet, causing partial exchange.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for D2O exchange protocols).
  • Singh, I. P., & Bharate, S. B. (2005). Phloroglucinol compounds of natural origin: Synthetic aspects. Natural Product Reports, 23, 558-591. (Discusses phenolic proton shifts in DMSO).
  • Bhatia, A., et al. (2011). Determination of the structure of phenolic compounds by HMBC and HSQC. Magnetic Resonance in Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling 2,3,9,10-Tetrahydroxyberberine

This document provides essential safety and handling protocols for 2,3,9,10-Tetrahydroxyberberine. As a bioactive alkaloid compound with potential cytotoxic properties, rigorous adherence to these guidelines is mandatory...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2,3,9,10-Tetrahydroxyberberine. As a bioactive alkaloid compound with potential cytotoxic properties, rigorous adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination. The principle of As Low As Reasonably Achievable (ALARA) must be applied to all forms of potential exposure.

Hazard Assessment and Risk Profile

2,3,9,10-Tetrahydroxyberberine is a derivative of berberine, a naturally occurring alkaloid.[1][2] While a specific, comprehensive toxicological profile for this derivative is not widely published, its known biological activities and the data on closely related compounds necessitate a high degree of caution.

  • Bioactivity and Potential Cytotoxicity : Research has highlighted the compound's antiproliferative effects on various cancer cell lines, suggesting potential cytotoxic activity.[2] Therefore, it must be handled as a potent bioactive agent.

  • Acute Toxicity of Analogs : Related berberine alkaloids demonstrate significant toxicity. For instance, Dihydroberberine is classified as "Fatal if swallowed" (Acute Toxicity, Oral, Category 2).[3] This underscores the potential for high acute toxicity via ingestion.

  • Irritant Properties : A Safety Data Sheet (SDS) for a related berberine product indicates it is a skin, eye, and respiratory irritant.

  • Primary Routes of Exposure : The primary risks to laboratory personnel are:

    • Inhalation : A significant risk when handling the compound in its solid, powdered form.

    • Dermal Contact : Absorption through the skin upon contact with powder or solutions.

    • Ingestion : Accidental transfer from contaminated hands or surfaces.

    • Ocular Exposure : Splashes of solutions or contact with airborne powder can cause serious irritation.

Given this profile, all handling procedures must be performed within designated controlled areas, and engineering controls (such as chemical fume hoods) are the first line of defense. Personal Protective Equipment (PPE) is the critical final barrier between the researcher and the compound.

Core PPE Requirements and Specifications

The selection and use of PPE must be deliberate and matched to the specific task. The following table summarizes the minimum requirements.

Activity Hand Protection Body Protection Respiratory Protection Eye/Face Protection
Unpacking & Storage Double Nitrile Gloves¹Disposable, low-permeability GownNot required if packaging is intactSafety Glasses
Weighing Solid (Powder) Double Nitrile Gloves¹Disposable, low-permeability GownFit-Tested N95 Respirator (or higher) Safety Goggles
Preparing/Handling Solutions Double Nitrile Gloves¹Disposable, low-permeability GownNot required if handled in a fume hoodSafety Goggles or Full Face Shield²
Spill Cleanup Double Nitrile Gloves¹ (outer may be heavy-duty)Disposable, low-permeability GownFit-Tested N95 Respirator (or higher) Full Face Shield over Safety Goggles
Waste Disposal Double Nitrile Gloves¹Disposable, low-permeability GownNot required for sealed containersSafety Glasses

¹Gloves : Gloves must be powder-free nitrile, specifically rated for handling chemotherapy or cytotoxic drugs (meeting standards like ASTM D6978).[4] Always use a double-gloving technique.[4][5][6] ²Face Shield : A full face shield is required over goggles whenever there is a significant risk of splashing.[5]

Procedural Guidance: From Receipt to Disposal

The following diagram outlines the critical control points in the handling workflow for 2,3,9,10-Tetrahydroxyberberine, emphasizing where specific engineering controls and PPE are essential.

G Workflow for Handling 2,3,9,10-Tetrahydroxyberberine cluster_prep Preparation Phase (in Chemical Fume Hood) cluster_exp Experimental & Post-Use Phase cluster_ancillary Ancillary & Emergency Procedures Weighing Weighing Powder (Ventilated Enclosure) - Double Gloves - Gown - Goggles - N95 Respirator Solubilizing Solubilizing & Diluting - Double Gloves - Gown - Goggles/Face Shield Weighing->Solubilizing Experiment Experimental Use (e.g., Cell Culture) - Double Gloves - Gown - Safety Glasses Solubilizing->Experiment Decontamination Decontamination (Surfaces & Glassware) - Double Gloves - Gown - Goggles Experiment->Decontamination Waste Waste Disposal (Sealed Containers) - Double Gloves - Gown Decontamination->Waste Spill Spill Response - Full PPE (See Table) Receiving Receiving & Unpacking - Single Gloves - Lab Coat Receiving->Weighing

Caption: Key stages and required PPE for handling 2,3,9,10-Tetrahydroxyberberine.

Protocol 1: Handling Solid (Powder) Compound

The highest risk of exposure is from inhaling the powdered form. All handling of solids must occur within a certified chemical fume hood or a ventilated balance enclosure.

  • Prepare the Work Area : Cover the work surface with a plastic-backed absorbent pad.[6]

  • Don PPE : Before entering the designated area, don a disposable gown, safety goggles, and double nitrile gloves.

  • Respiratory Protection : Don a fit-tested N95 (or higher) respirator before opening the primary container. A standard surgical mask is not sufficient protection against fine particulates.[4]

  • Weighing : Use a dedicated set of spatulas and weigh boats. Perform all transfers slowly and carefully to minimize aerosolization.

  • Post-Weighing : Securely close the primary container. Carefully wipe the exterior with a damp cloth (e.g., with 70% ethanol) before returning to storage. Dispose of the weigh boat and contaminated wipes in a designated hazardous waste container.

  • Doff PPE : Remove the outer gloves first. Then, exit the immediate work area to doff the respirator, gown, and inner gloves as per institutional guidelines. Immediately wash hands thoroughly.

Protocol 2: Spill Management

All spills, regardless of size, must be treated as a major hazard. A dedicated cytotoxic spill kit must be readily available.[4]

  • Isolate the Area : Alert others immediately and secure the area to prevent entry.

  • Don Full PPE : Before approaching the spill, don a full set of PPE as specified in the table above, including a respirator and a face shield over goggles.

  • Contain the Spill :

    • For Powders : Gently cover the spill with absorbent pads. DO NOT dry sweep.

    • For Liquids : Cover with absorbent pads or granules from the spill kit, working from the outside in.

  • Clean the Area : Using the tools in the spill kit, carefully collect all contaminated materials. Place them into the designated cytotoxic waste bags.

  • Decontaminate : Clean the spill area twice with an appropriate detergent solution, followed by a water rinse.

  • Dispose of Waste : All materials used for cleanup, including all PPE worn, must be disposed of as hazardous chemotherapeutic waste.[6]

Decontamination and Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and secondary exposure.

  • Personnel Decontamination : The process of removing (doffing) PPE is a critical control point. Remove the most contaminated items first (outer gloves), followed by the gown, face shield/goggles, and inner gloves. Avoid touching your face or clean surfaces with contaminated gloves. Always wash hands thoroughly with soap and water after removing all PPE.[6]

  • Waste Segregation : All items that come into direct contact with 2,3,9,10-Tetrahydroxyberberine are considered hazardous waste. This includes:

    • Gloves, gowns, and other disposable PPE.

    • Weigh boats, pipette tips, and contaminated labware.

    • Spill cleanup materials.

    • Excess or expired compound.

  • Disposal Procedure :

    • Collect all solid waste in a dedicated, clearly labeled, puncture-proof hazardous waste container lined with a yellow chemotherapeutic waste bag.[6]

    • Collect liquid waste in a compatible, sealed hazardous waste container. Do not mix with other waste streams.

    • Store waste containers in a designated, secure satellite accumulation area until they are collected for disposal by certified personnel.

    • The recommended final disposal method for alkaloid chemical waste is high-temperature incineration by a licensed hazardous waste management company.[7]

References

  • Eastwood, K., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 24(1), e61-e68. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (2023). Great Ormond Street Hospital for Children NHS Foundation Trust. [Link]

  • Cytotoxic Agent Use Guidelines. (2018). VA.gov. [Link]

  • Samson, I. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. AZoM. [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal. (1976). U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Chemical waste disposal. University of Ljubljana. [Link]

  • 2,3,9,10-Tetrahydroxyberberine. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Management Guide. Southern Illinois University. [Link]

  • 2,3,9,10-Tetrahydroxyberberine Supplier | CAS 162854-37-7. ChemFarm. [Link]

  • Kheir, M. M., et al. (2010). Acute toxicity of berberine and its correlation with the blood concentration in mice. Food and Chemical Toxicology, 48(4), 1105-1110. [Link]

  • SAFETY DATA SHEET - BERBERINE PHYTOSOME INDENA. (2024, January 22). Farmalabor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,9,10-Tetrahydroxyberberine
Reactant of Route 2
2,3,9,10-Tetrahydroxyberberine
© Copyright 2026 BenchChem. All Rights Reserved.